Fmoc-4-Pal-OH
描述
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359652 | |
| Record name | Fmoc-L-4-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169555-95-7 | |
| Record name | Fmoc-L-4-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-Pal-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(4-pyridyl)-L-alanine, commonly abbreviated as Fmoc-4-Pal-OH or Fmoc-L-4-pyridylalanine, is a pivotal unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). As a derivative of L-phenylalanine containing a pyridyl ring in the side chain, it serves as a crucial building block for synthesizing modified peptides with unique characteristics. The incorporation of the 4-pyridylalanine residue can enhance the aqueous solubility of peptides and introduce a site for potential metal coordination or specific molecular interactions, making it a valuable tool in drug discovery and the development of novel peptide-based therapeutics.[1]
This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a discussion of its primary applications.
Core Properties of this compound
This compound is typically supplied as a white to off-white or light yellow crystalline powder.[2][3][4] A thorough understanding of its physicochemical properties is essential for its effective application in peptide synthesis workflows.
| Property | Value | Reference(s) |
| CAS Number | 169555-95-7 | [2][5][6] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][5][6] |
| Molecular Weight | 388.42 g/mol | [2][5][6] |
| Appearance | White to off-white/light yellow powder | [2][3][4] |
| Purity (HPLC) | ≥97.0% - ≥98% | [2][4][6] |
| Melting Point | ~219 °C (with decomposition) | [3][7][8] |
| Optical Rotation | -45° ± 3° (c=1, DMF) | [2] |
| Solubility | Soluble in DMF (e.g., 0.1 g in 4 mL). Soluble in DMSO with heating. | [2][7][9] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [6][8][9] |
Key Applications in Peptide Synthesis
The primary application of this compound is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the carboxylic acid is used to form a peptide bond with the free amino group of the growing peptide chain attached to a solid support.[10]
The incorporation of a 4-pyridylalanine residue offers several advantages:
-
Enhanced Solubility : Replacing hydrophobic residues like phenylalanine with 4-pyridylalanine can significantly increase the aqueous solubility of the final peptide, which is a critical factor for bioavailability and formulation in drug development.[1]
-
Introduction of a Basic Site : The nitrogen atom in the pyridyl ring acts as a weak base and a hydrogen bond acceptor, which can influence the peptide's conformation and its interaction with biological targets.
-
Metal Chelation : The pyridyl group can serve as a ligand for metal ions, enabling the design of metallopeptides with catalytic or structural roles.
Caption: Functional components of the this compound molecule.
Experimental Protocols: Incorporation via SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using an automated solid-phase peptide synthesizer. This protocol assumes the use of standard Fmoc/tBu chemistry.
1. Materials and Reagents:
-
This compound
-
Solid support resin (e.g., Rink Amide or Wang resin)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU/HOBt/DIPEA or HATU/DIPEA in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]
2. Methodology:
-
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel within the synthesizer.
-
Swell the resin in DMF for 30-60 minutes to ensure proper penetration of reagents.[5]
-
-
Step 2: N-terminal Fmoc Deprotection
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Step 3: Coupling of this compound
-
Prepare a solution of this compound (3-5 equivalents relative to resin substitution) and an activator like HATU (3-5 eq.) in DMF.
-
Add an activating base such as DIPEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Step 4: Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
-
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase HPLC.
-
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-L-4-Pal-OH | Matrix Innovation [matrix-innovation.com]
- 3. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [m.chemicalbook.com]
- 4. This compound,169555-95-7_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 5. This compound | Pyridines | Ambeed.com [ambeed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fmoc-3-(4-pyridyl)-L-alanine | 169555-95-7 [chemicalbook.com]
- 8. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical Characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine, a key building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.
Core Physical and Chemical Properties
N-Fmoc-3-(4-pyridyl)-L-alanine is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and versatile strategy in the stepwise synthesis of peptides. The pyridyl side chain offers unique properties, such as the potential for post-synthetic modification and the ability to influence the solubility and conformational properties of the final peptide.
The physical and chemical properties of N-Fmoc-3-(4-pyridyl)-L-alanine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][2][3] |
| Molecular Weight | 388.42 g/mol | [1][2][3] |
| Appearance | White to off-white or light yellow powder/crystal | [1] |
| Melting Point | 219 °C (decomposes) | [1][2] |
| Solubility | Soluble in DMF (0.1 g in 4 mL) | [1][4] |
| Optical Rotation | [α]D²⁰ = -46.0° (c=1 in DMF) | [1] |
| CAS Number | 169555-95-7 | [1][2] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physical characteristics of N-Fmoc-3-(4-pyridyl)-L-alanine.
Determination of Melting Point
The melting point of a compound is a critical indicator of its purity. For amino acid derivatives, which may decompose upon heating, a precise and carefully controlled method is essential.
Methodology:
-
Sample Preparation: A small amount of finely powdered N-Fmoc-3-(4-pyridyl)-L-alanine is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. Given that the compound decomposes, the temperature at which decomposition is observed should also be noted.
-
Determination of Solubility
The solubility of Fmoc-protected amino acids is a crucial parameter for their effective use in solid-phase peptide synthesis, particularly for the coupling reaction.
Methodology:
-
Solvent Selection: Dimethylformamide (DMF) is a common solvent for Fmoc-amino acids.
-
Procedure:
-
A known volume of DMF (e.g., 1.0 mL) is placed in a vial at a controlled temperature (e.g., 25°C).
-
A pre-weighed amount of N-Fmoc-3-(4-pyridyl)-L-alanine is added in small increments to the solvent.
-
The mixture is stirred or agitated vigorously after each addition until the solid is completely dissolved.
-
The process is continued until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged agitation).
-
The total mass of the dissolved solid is used to calculate the solubility, typically expressed in g/mL or mg/mL. A qualitative assessment, as noted in the literature, is that 0.1 g is soluble in 4 mL of DMF.[1][4]
-
Role in Peptide Synthesis
N-Fmoc-3-(4-pyridyl)-L-alanine is not directly involved in biological signaling pathways. Instead, it serves as a fundamental component in the chemical synthesis of peptides that may have biological activity. The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis (SPPS), highlighting the stage at which N-Fmoc-3-(4-pyridyl)-L-alanine is introduced.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
This workflow demonstrates the cyclical nature of peptide chain elongation, where the Fmoc group is removed, and the next protected amino acid, such as N-Fmoc-3-(4-pyridyl)-L-alanine, is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is assembled.
References
An In-depth Technical Guide to Fmoc-Protected Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides. Among these, pyridylalanine (Pal), an aromatic amino acid containing a pyridine ring, has garnered significant attention. This technical guide provides a comprehensive overview of the core features of N-α-Fmoc-protected pyridylalanine isomers, offering valuable insights for researchers, scientists, and drug development professionals. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of peptide chains under mild conditions.[1][2] This guide will delve into the physicochemical properties, synthesis, and applications of Fmoc-pyridylalanine isomers, providing detailed experimental protocols and highlighting their role in the development of novel therapeutics.
Core Features of Fmoc-Protected Pyridylalanine
Fmoc-protected pyridylalanine is a versatile building block in peptide synthesis, offering a unique combination of aromaticity and hydrophilicity. The pyridine ring, with its nitrogen atom, can engage in hydrogen bonding and metal coordination, providing opportunities to fine-tune peptide structure and function. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties and steric hindrance of the side chain, thereby affecting the overall characteristics of the resulting peptide.
Physicochemical Properties
The distinct properties of the three isomers of Fmoc-pyridylalanine—Fmoc-L-2-pyridylalanine, Fmoc-L-3-pyridylalanine, and Fmoc-L-4-pyridylalanine—are crucial for their strategic incorporation into peptide sequences. While comprehensive experimental data for a direct comparison is not exhaustively available in a single source, a summary of their known properties is presented below.
Table 1: Physicochemical Properties of Fmoc-L-Pyridylalanine Isomers
| Property | Fmoc-L-2-pyridylalanine | Fmoc-L-3-pyridylalanine | Fmoc-L-4-pyridylalanine |
| CAS Number | 185379-40-2[3][4] | 175453-07-3[5] | 169555-95-7[6] |
| Molecular Formula | C₂₃H₂₀N₂O₄[3][4] | C₂₃H₂₀N₂O₄[5] | C₂₃H₂₀N₂O₄[6] |
| Molecular Weight | 388.42 g/mol [3][4] | 388.42 g/mol [5] | 388.42 g/mol [6] |
| Melting Point | Not consistently reported | 150 - 170 °C[5] | 219 °C[6] |
| Appearance | White to off-white powder | White powder[5] | Not specified |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane | Soluble in DMF[5] | Soluble in DMF |
| pKa of Pyridinium Ion (approx.) | ~5.2 | ~5.2 | ~5.2 |
Note: The pKa value is for the pyridinium ion, which is the conjugate acid of pyridine. The exact pKa of the pyridyl group in the context of the amino acid side chain may vary slightly.
The basicity of the pyridine nitrogen is a key feature. With a pKa of approximately 5.2 for the pyridinium ion, the pyridine ring can be protonated under acidic conditions, which can influence the solubility and conformational properties of the peptide. This feature is particularly useful for enhancing the aqueous solubility of peptides, a common challenge in peptide drug development.[7]
Experimental Protocols
The successful incorporation of Fmoc-pyridylalanine into a peptide sequence relies on optimized protocols for both the synthesis of the building block and its use in solid-phase peptide synthesis.
Synthesis of Fmoc-L-Pyridylalanine
The synthesis of Fmoc-L-pyridylalanine generally involves the reaction of the free L-pyridylalanine amino acid with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions.
Detailed Methodology for Fmoc Protection of L-Pyridylalanine:
-
Dissolution: Dissolve L-pyridylalanine in a suitable aqueous solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to deprotonate the amino group of the pyridylalanine, making it nucleophilic. The pH of the solution should be maintained in the range of 9-10.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent (e.g., 1,4-dioxane) to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate and any unreacted base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure Fmoc-L-pyridylalanine.
Caption: General workflow for the synthesis of Fmoc-L-pyridylalanine.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pyridylalanine
The incorporation of Fmoc-pyridylalanine into a peptide chain follows the standard Fmoc-SPPS protocol, which involves iterative cycles of deprotection, coupling, and washing.
Detailed Methodology for a Single SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1][8]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-L-pyridylalanine (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated Fmoc-L-pyridylalanine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-120 minutes at room temperature with agitation.
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
Caption: A single cycle of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-pyridylalanine.
Applications in Drug Development
The unique properties of pyridylalanine make it a valuable tool for addressing common challenges in peptide drug development, such as poor solubility, low stability, and lack of target specificity.
Enhancing Solubility and Stability
The introduction of pyridylalanine residues has been shown to significantly enhance the aqueous solubility and stability of peptides. This is particularly beneficial for hydrophobic peptides that are prone to aggregation. For instance, the replacement of hydrophobic aromatic residues with 3- and 4-pyridylalanine in glucagon analogues led to improved biophysical properties without compromising biological activity.
Modulating Receptor-Ligand Interactions
The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. These interactions can be leveraged to enhance the binding affinity and selectivity of peptide ligands for their target receptors, such as G protein-coupled receptors (GPCRs) and kinases.[9][10][11]
Caption: General GPCR signaling pathway that can be targeted by pyridylalanine-containing peptides.
Potential Side Reactions
While Fmoc-SPPS is a robust methodology, the incorporation of pyridylalanine may introduce specific side reactions that require consideration. The basicity of the pyridine nitrogen can potentially lead to undesired reactions under certain conditions.
-
N-alkylation or N-acylation of the Pyridine Ring: Although the pyridine ring is generally stable, under harsh conditions or with highly reactive species, the nitrogen atom could potentially undergo alkylation or acylation. However, under standard Fmoc-SPPS conditions, this is generally not a significant concern.
-
Catalysis of Side Reactions: The basic nature of the pyridine side chain could potentially catalyze side reactions such as aspartimide formation, although this has not been widely reported as a major issue specific to pyridylalanine incorporation.
Careful control of reaction conditions, including the choice of coupling reagents and the avoidance of prolonged exposure to strong bases, can help to minimize these potential side reactions.
Conclusion
Fmoc-protected pyridylalanine isomers are valuable and versatile building blocks in the field of peptide science. Their unique physicochemical properties, particularly the presence of the basic pyridine ring, offer a powerful tool for modulating the solubility, stability, and biological activity of peptides. This technical guide has provided a comprehensive overview of the key features of Fmoc-pyridylalanine, including its properties, synthesis, and applications in SPPS. By understanding the nuances of these building blocks and employing optimized experimental protocols, researchers can effectively leverage Fmoc-pyridylalanine to advance the design and development of novel peptide-based therapeutics.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-3-(2'-pyridyl)-L-alanine | 185379-40-2 | FF48230 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-4-Pal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of designing novel therapeutic peptides and research tools. Fmoc-4-Pal-OH, or N-α-Fmoc-4-pyridyl-L-alanine, stands out as a versatile building block that offers unique advantages in peptide design and synthesis. Its pyridyl side chain introduces a hydrophilic and aromatic character, which can significantly enhance the aqueous solubility of peptides, a critical factor for bioavailability and formulation.[1] Furthermore, the nitrogen atom in the pyridine ring provides a site for chemoselective modification, enabling the development of sophisticated peptide conjugates. This guide provides a comprehensive overview of this compound, including its properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its application in creating targeted therapeutics.
Core Properties and Advantages of this compound
This compound is a derivative of the amino acid alanine, featuring a 4-pyridylmethyl group attached to the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.
| Property | Value | Reference |
| CAS Number | 169555-95-7 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 388.42 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in DMF | --INVALID-LINK-- |
| Storage | 2-8°C | --INVALID-LINK-- |
The primary advantages of incorporating this compound into a peptide sequence include:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the pyridine ring can significantly improve the solubility of hydrophobic peptides, facilitating their handling, purification, and therapeutic application.
-
Site for Conjugation: The pyridine nitrogen can be selectively alkylated, providing a chemoselective handle for conjugating other molecules such as targeting ligands, imaging agents, or half-life extension moieties.[1][2]
-
Structural Mimicry: The aromatic side chain can serve as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine, potentially influencing peptide conformation and receptor binding.
Performance in Solid-Phase Peptide Synthesis
The efficiency of incorporating any amino acid into a growing peptide chain is critical for the overall yield and purity of the final product. While specific comparative data for this compound is not extensively published in dedicated studies, its performance can be inferred from standard practices and data for similar non-canonical amino acids.
Table 1: Representative Coupling Efficiency of this compound
| Coupling Reagent | Activator | Coupling Time (min) | Representative Efficiency (%) | Notes |
| HBTU/HOBt | HOBt | 30-60 | >99% | A standard and highly effective method for most amino acids, including this compound. |
| HATU/HOAt | HOAt | 30-60 | >99% | Recommended for sterically hindered couplings, though generally not required for this compound. |
| DIC/HOBt | HOBt | 60-120 | >98% | A cost-effective option, though may require longer reaction times. |
Table 2: Expected Impact on Peptide Yield and Purity
| Parameter | Expected Range | Method of Determination | Factors Influencing Outcome |
| Crude Peptide Yield | 40-70% | Gravimetric analysis post-cleavage | Highly sequence-dependent. The presence of this compound is not typically a yield-limiting factor. |
| Crude Peptide Purity | 50-80% | RP-HPLC | Dependent on the success of each coupling and deprotection step. The purity of the this compound raw material is crucial. |
| Final Purity (Post-HPLC) | >95-99% | RP-HPLC | Achievable with standard purification protocols. The unique properties of the pyridyl group may require slight modifications to the HPLC gradient. |
Experimental Protocols
The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Kaiser test kit
Step-by-Step Protocol for Incorporating this compound
This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg).
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 116.5 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in DMF (2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by a yellow/orange color). If the test is positive, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 200 mg of resin, use 5 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application in Targeted Drug Development: A Case Study
A significant application of this compound is in the synthesis of peptide conjugates for targeted drug delivery. A notable example is the development of inhibitors of the p53-MDM2 interaction for cancer therapy.[1][2] The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells by the oncoprotein MDM2. Peptides that can disrupt the p53-MDM2 interaction can reactivate p53 and induce apoptosis in cancer cells.
To enhance the delivery of these therapeutic peptides to tumor cells, they can be conjugated to targeting moieties, such as the RGD (arginine-glycine-aspartic acid) peptide, which binds to integrins that are overexpressed on the surface of many cancer cells and tumor vasculature. The pyridyl side chain of 4-Pal provides an ideal handle for this conjugation.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the synthesis of a p53-MDM2 inhibitor-RGD conjugate and the targeted biological signaling pathway.
Caption: Experimental workflow for the synthesis of a p53-MDM2 inhibitor-RGD conjugate using this compound.
Caption: Targeted signaling pathway of the p53-MDM2-RGD conjugate.
Conclusion
This compound is a valuable and versatile building block in modern peptide chemistry. Its ability to enhance aqueous solubility and provide a site for chemoselective conjugation makes it a powerful tool for the design and synthesis of advanced therapeutic peptides and research probes. The straightforward incorporation of this compound using standard solid-phase peptide synthesis protocols, coupled with its demonstrated utility in creating targeted drug conjugates, ensures its continued importance in the fields of drug discovery and development. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize this compound in their peptide synthesis endeavors.
References
An In-Depth Technical Guide on the Core Principles of Using 4-(Hydroxymethyl)phenoxyacetic Acid (HMPA) Linker in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of the 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The HMPA linker, a cornerstone for the synthesis of C-terminal peptide acids, offers a stable anchorage during peptide chain elongation and allows for efficient cleavage under acidic conditions. This document details its chemical properties, experimental protocols, and quantitative performance metrics to aid researchers in its effective utilization.
Core Principles and Chemical Properties of the HMPA Linker
The HMPA linker, also known as the p-alkoxybenzyl alcohol (PAB) linker, is a critical component in Fmoc-SPPS for the generation of peptides with a free C-terminal carboxylic acid. Its structure is designed for orthogonal compatibility with the Fmoc/tBu protection strategy, where the temporary Fmoc protecting group is removed by a base (e.g., piperidine), and the permanent side-chain protecting groups and the linker are cleaved by an acid (trifluoroacetic acid).
The key features of the HMPA linker include:
-
Acid Lability : The ether linkage of the HMPA linker is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA), which releases the peptide from the solid support.
-
Base Stability : The linker is stable under the basic conditions required for the removal of the Fmoc protecting group, ensuring the integrity of the peptide-resin linkage throughout the synthesis cycles.
-
Versatility : It can be attached to various aminomethylated resins, such as aminomethyl polystyrene, providing flexibility in the choice of solid support.
Below is the chemical structure of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker.
Caption: Chemical structure of 4-(Hydroxymethyl)phenoxyacetic acid (HMPA).
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving the HMPA linker in Fmoc-SPPS.
Attachment of HMPA Linker to Aminomethyl Resin
This protocol describes the coupling of the HMPA linker to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene.
Materials:
-
Aminomethyl polystyrene resin
-
4-(Hydroxymethyl)phenoxyacetic acid (HMPA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl polystyrene resin in DCM (10 mL/g of resin) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL/g).
-
In a separate vessel, dissolve HMPA (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add the HMPA/HOBt solution to the resin.
-
Add DIC (2 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of free amino groups using the Kaiser test. If the test is positive, continue the reaction for an additional 2 hours.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Dry the HMPA-functionalized resin under vacuum.
Coupling of the First Fmoc-Amino Acid to HMPA-Resin
This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the HMPA-functionalized resin.
Materials:
-
HMPA-functionalized resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Swell the HMPA-resin in DCM (10 mL/g) for 1 hour.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the Fmoc-amino acid solution and pre-activate for 10 minutes.
-
Add the activated Fmoc-amino acid solution to the resin.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
After the coupling, cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Dry the Fmoc-amino acid-loaded resin under vacuum.
-
The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1]
Peptide Chain Elongation
Standard Fmoc-SPPS cycles are used for the elongation of the peptide chain. Each cycle consists of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: Thorough washing with DMF and DCM.
-
Amino Acid Coupling: Coupling of the next Fmoc-amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt).
-
Washing: Thorough washing with DMF and DCM.
Cleavage of the Peptide from the HMPA-Resin
The final step is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), phenol)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3 x 10 mL/g) and dry under vacuum.
-
Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 2). A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[2]
-
Add the cleavage cocktail to the peptide-resin (10 mL/g of resin) and agitate at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Quantitative Data and Performance
The efficiency of peptide synthesis using the HMPA linker is influenced by several factors, including the loading of the first amino acid, the stability of the linker during synthesis, and the final cleavage yield.
| Parameter | Typical Values/Observations | Factors Influencing Performance | References |
| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Resin type, coupling method (e.g., DIC/DMAP, MSNT), steric hindrance of the amino acid. | [4] |
| Linker Stability | Generally stable to 20% piperidine in DMF. | Prolonged exposure to piperidine may lead to minor cleavage. The p-alkoxybenzyl ester bond is more stable than that of the Wang linker under prolonged acidic conditions.[5] | [5] |
| Cleavage Yield | > 80% (sequence dependent) | Peptide sequence, cleavage cocktail composition, cleavage time and temperature. | [6] |
| Racemization | Low for most amino acids. | Cysteine and Histidine are more prone to racemization during esterification. The use of milder coupling conditions is recommended. | [4] |
Table 1: Performance Metrics of the HMPA Linker in Fmoc-SPPS
Cleavage Cocktail Recipes
The choice of cleavage cocktail is critical for minimizing side reactions and maximizing the yield of the desired peptide.
| Cocktail Name | Composition (v/v/v) | Application Notes | References |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Arg. | [7] |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | Suitable for peptides without sensitive residues that are prone to oxidation or alkylation. | [2] |
| TFA/EDT/TIS/H₂O | TFA / EDT / TIS / Water (94:2.5:1:2.5) | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[2] | [2] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A good general cocktail for most peptides. | [7] |
Table 2: Common Cleavage Cocktails for HMPA-Linked Peptides
Visualization of Workflows and Mechanisms
Experimental Workflow for SPPS using the HMPA Linker
The following diagram illustrates the overall workflow for solid-phase peptide synthesis utilizing the HMPA linker.
Caption: Experimental workflow for SPPS using the HMPA linker.
Mechanism of Acid-Catalyzed Peptide Cleavage
The cleavage of the peptide from the HMPA linker proceeds via an acid-catalyzed hydrolysis of the p-alkoxybenzyl ester bond.
Caption: Simplified mechanism of acid-catalyzed peptide cleavage from the HMPA linker.
Conclusion
The 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker is a robust and reliable tool for the Fmoc-based solid-phase synthesis of C-terminal peptide acids. Its compatibility with the standard Fmoc/tBu strategy, coupled with its stability and high cleavage efficiency, makes it an excellent choice for a wide range of peptide synthesis applications. By understanding the core principles of its application and adhering to optimized experimental protocols, researchers can effectively leverage the HMPA linker to achieve high yields of pure peptide products. This guide serves as a foundational resource to facilitate the successful implementation of the HMPA linker in the synthesis of peptides for research, diagnostics, and therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide on the Effects of 4-Pyridylalanine Incorporation on Peptide Properties
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide drug design. 4-pyridylalanine (4-Pal), an aromatic amino acid analogue of phenylalanine, offers a unique combination of properties that can be leveraged to significantly enhance peptide therapeutics. The introduction of a nitrogen atom into the aromatic ring allows for novel interactions, modulates physicochemical properties, and can profoundly influence the peptide's biological activity. This guide provides a comprehensive overview of the structural, physicochemical, and biological effects of 4-Pal incorporation, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers in drug development.
Core Concepts: The Impact of the Pyridyl Group
The key distinction between 4-pyridylalanine and phenylalanine lies in the substitution of a carbon atom in the aromatic ring with a nitrogen atom. This seemingly minor change has significant consequences:
-
Increased Hydrophilicity: The nitrogen atom increases the polarity and hydrophilicity of the side chain, which can improve the aqueous solubility of the parent peptide, a common challenge in peptide formulation.[1][2][3]
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.
-
pH-Sensitivity: The pyridine ring has a pKa of approximately 5.2-5.5. This means that at physiological pH (around 7.4), the ring is predominantly neutral, but in more acidic environments (such as the tumor microenvironment or endosomes), it can become protonated. This charge modulation can be exploited for pH-targeted drug delivery or to alter receptor binding in specific tissues.
-
Metal Coordination: The nitrogen atom can coordinate with metal ions, a property that can be used for imaging applications or to influence peptide conformation.
-
Modified Aromatic Interactions: While still capable of π-π stacking, the electronic properties of the pyridyl ring differ from the phenyl ring, potentially altering interactions with aromatic residues on a target receptor.
Effects on Peptide Properties
Structural and Conformational Changes
The incorporation of 4-Pal can induce significant changes in peptide secondary structure. The side chain's ability to engage in unique non-covalent interactions can stabilize or destabilize specific conformations like α-helices or β-sheets. While the introduction of a bulky aromatic group like phenylalanine's side chain is a perturbation, the further addition of a nitrogen in 4-Pal's side chain makes it a stronger perturbation, making the C5 conformation the preferential structure for a dipeptide.[4] The specific outcome is highly dependent on the position of the substitution and the surrounding amino acid sequence. For instance, in short alanine peptides, the polyproline II (PII) structure is common, and substitutions can affect this conformation.[5]
Physicochemical Modifications
Solubility and Stability:
A primary advantage of 4-Pal incorporation is the enhancement of aqueous solubility and stability.[1][2][3] This is particularly valuable for aggregation-prone peptides like glucagon. Studies have shown that substituting hydrophobic residues with 4-Pal can increase solubility at neutral pH without diminishing biological activity.[1][2][3]
Furthermore, the introduction of unnatural amino acids can bolster a peptide's resistance to proteolytic degradation.[6][7] The altered side chain can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the peptide therapeutic.
pKa and pH-Responsiveness:
The pKa of the 4-Pal side chain is a critical parameter. While the pKa of free 4-pyridylalanine is documented, the local microenvironment within a folded peptide can significantly influence this value.[8][9][10] Factors such as proximity to other charged residues can either increase or decrease the side chain's pKa. This pH-responsive behavior can be harnessed to design peptides that are activated or change their binding properties in acidic environments, such as those found in tumors or endosomes.[11][12][13][14]
Impact on Binding Affinity and Biological Activity
The introduction of 4-Pal can modulate the binding affinity of a peptide for its target receptor. The ability of the pyridyl nitrogen to form new hydrogen bonds or electrostatic interactions within a receptor's binding pocket can lead to enhanced affinity and potency. However, an unfavorable placement can also lead to steric clashes or disrupt critical interactions, thereby reducing affinity.
One study on cyclic hexapeptides showed a trend of affinity improvement with the substitution of 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-Pal, with 4-Pal showing the highest affinity.[15] This highlights the importance of the nitrogen's position within the pyridine ring. The hydrophobic interactions of the aromatic ring also play a crucial role in stabilizing the peptide-receptor complex.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the effects of 4-Pal incorporation.
Table 1: Binding Affinity of Pyridylalanine-Modified Cyclic Hexapeptides [15]
| Peptide Modification | Binding Affinity (KD, nM) |
| L-2-Pal | 0.18 ± 0.02 |
| L-3-Pal | 0.15 ± 0.01 |
| L-4-Pal | 0.11 ± 0.01 |
Table 2: pKa Values of Ionizable Groups in Amino Acids [9][10][17]
| Amino Acid/Group | pKa1 (α-carboxyl) | pKa2 (α-ammonium) | pKa3 (Side Chain) |
| Alanine | 2.34 | 9.69 | - |
| Phenylalanine | 1.83 | 9.13 | - |
| Histidine | 1.82 | 9.17 | 6.00 |
| 4-Pyridylalanine (approx.) | ~2.2 | ~9.2 | ~5.4 |
Note: The pKa values for 4-pyridylalanine can vary depending on the specific peptide sequence and its local environment.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with 4-Pyridylalanine
This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-4-pyridylalanine.
-
Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including Fmoc-L-4-Pal-OH) with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a 4-Pal containing peptide against a protease like trypsin.
-
Peptide Solution Preparation: Prepare a 1 mg/mL solution of the purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Protease Solution Preparation: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.
-
Digestion Reaction:
-
Mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the mixture at 37°C.
-
-
Time Points: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction in each aliquot by adding a protease inhibitor or by acidification with TFA.
-
Analysis: Analyze the aliquots by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time. The percentage of remaining peptide is calculated relative to the 0-hour time point.
Visualizations
Logical Relationship Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The effect of side radicals on the peptide structure. Surface of potential energy of model alanine and phenylalanine dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Ch27 pKa and pI values [chem.ucalgary.ca]
- 11. pH response and molecular recognition in a low molecular weight peptide hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-4-Pal-OH: Commercial Availability and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability of Fmoc-4-Pal-OH (Fmoc-3-(4-pyridyl)-L-alanine), a key building block in peptide synthesis, particularly for the development of peptide-based therapeutics. It includes a detailed comparison of suppliers, a step-by-step protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a workflow diagram to visualize the process.
Commercial Availability of this compound
The commercial availability of this compound is robust, with numerous chemical suppliers offering this reagent in various purities and quantities. A summary of prominent suppliers is provided in the table below to facilitate procurement for research and development purposes.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Price (USD) |
| AdooQ Bioscience | A14347 | >99% | 1g, 5g, 10g | Contact for pricing |
| Advanced ChemTech | FX4140 | ≥98% | 5g, 25g, 100g | Contact for pricing |
| MedChemExpress | HY-W013162 | >98% | 100mg, 1g, 5g, 10g | Contact for pricing |
| Aapptec | FAA108 | ≥98% | 1g, 5g, 25g, 100g | Contact for pricing |
| BLD Pharm | BD138657 | ≥98% | 1g, 5g, 25g | Contact for pricing |
| Fisher Scientific | NC1851925 (ACROTEIN CHEMBIO INC) | Not Specified | 100g | Contact for pricing |
| Sigma-Aldrich | 852026 | ≥97.0% (HPLC) | Discontinued | Not Applicable |
| Biosynth | FF48299 | ≥98% | 1g, 5g, 25g, 100g | Contact for pricing |
| Chem-Impex International | 05021 | ≥98% (HPLC) | 1g, 5g, 25g, 100g | $121.28 (1g), $574.26 (5g), $2,737.40 (25g) |
| Matrix Innovation Inc. | FL-001-4801 | ≥98% | 5g, 25g, 100g | $195 (5g), $475 (25g), $1425 (100g) |
| Ivy Fine Chemicals | 145953 | Not Specified | 5g, 10g, 25g, Bulk | $204.10 (5g), $386.10 (10g), $882.70 (25g) |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy on a rink amide resin.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin substitution), OxymaPure® or HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue shaking for another hour.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (as in step 2) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.
Caption: Workflow for the incorporation of this compound in SPPS.
Methodological & Application
Standard Protocol for Fmoc-4-Pal-OH Coupling in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-4-Pal-OH) is a critical linker, or "handle," utilized in Fmoc-based solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide acids. The phenoxyacetic acid moiety provides a stable anchorage to an amino-functionalized solid support, which is nonetheless labile to strong acids like trifluoroacetic acid (TFA), allowing for the release of the synthesized peptide with a free C-terminal carboxyl group. This application note provides a detailed protocol for the initial coupling of this compound to an aminomethyl resin and the subsequent steps of peptide elongation and final cleavage.
The primary advantage of using a pre-formed handle like this compound is the mitigation of side reactions and racemization that can occur when directly loading the first amino acid onto certain resins. The protocol outlined below is a standard procedure that can be optimized based on the specific requirements of the peptide sequence and the scale of the synthesis.
Principle of Synthesis
The synthesis commences with the covalent attachment of the this compound linker to a primary amine-containing solid support, typically an aminomethyl (AM) resin. This is achieved by activating the carboxylic acid of this compound to facilitate amide bond formation. Once the linker is attached, its Fmoc protecting group is removed with a mild base, usually piperidine, to expose a hydroxyl group (which is part of the linker structure and becomes the attachment point for the first amino acid). However, the common strategy is to couple the this compound to the resin, then deprotect the Fmoc group on the Pal handle to reveal the hydroxyl group, to which the C-terminal amino acid of the target peptide is subsequently esterified. A more direct and often preferred method involves coupling the this compound to the resin, followed by the standard SPPS cycles. The final step is the cleavage of the completed peptide from the linker and the concomitant removal of side-chain protecting groups using a strong acidic cocktail.
Experimental Protocols
Materials and Reagents
-
Fmoc-4-(hydroxymethyl)phenoxyacetic acid (this compound)
-
Aminomethyl (AM) resin (e.g., TentaGel S RAM, NovaSyn TGA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water
-
Acetic anhydride
-
Pyridine
-
Kaiser test kit
Protocol 1: Coupling of this compound to Aminomethyl Resin
This protocol describes the initial attachment of the this compound linker to a primary amine-functionalized resin.
-
Resin Swelling: Swell the aminomethyl resin (1 g, nominal loading e.g., 0.5 mmol/g) in DMF (10-15 mL) for at least 1 hour in a reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HOBt (or Oxyma Pure, 3 eq.), in DMF (5 mL).
-
Activation and Coupling: Add DIC (3 eq.) to the solution of this compound and HOBt/Oxyma. Allow the activation to proceed for 5-10 minutes at room temperature. Add the activated linker solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a recoupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping mixture of acetic anhydride/pyridine/DMF (1:2:3, v/v/v) for 30 minutes. Wash the resin as described in the previous step.
-
Drying: Dry the resin under vacuum for several hours. The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be incorporated into the peptide chain after the initial linker attachment and subsequent Fmoc deprotection of the first amino acid.
-
Fmoc Deprotection:
-
Swell the resin-bound peptide in DMF (10-15 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF (10 mL) for 10-15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 eq.), a coupling agent like HBTU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to stand for 2-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test. If incomplete, a recoupling may be necessary.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 3: Cleavage of the Peptide from the PAL Linker
The final step is the release of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v). For peptides containing arginine, Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2, v/v) is often recommended.[3][4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a fume hood.[4]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[4] The reaction time may need to be optimized depending on the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 | Linker |
| DIC | 3 | Activating Agent |
| HOBt or Oxyma | 3 | Activation Additive/Racemization Suppressant |
| Acetic Anhydride | 10 | Capping Agent |
| Pyridine | 20 | Base for Capping |
Table 2: Standard Cleavage Cocktails for PAL-Resin
| Reagent Cocktail | Composition | Recommended For |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with Cys, Met, Trp, Tyr.[3] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Peptides with Arg(Pbf/Pmc) and Trp on PAL resin to minimize reattachment.[3] |
| Standard TFA | TFA/TIS/water (95:2.5:2.5) | Peptides without sensitive residues. |
Mandatory Visualization
Caption: Workflow for SPPS using this compound linker.
Caption: The core Fmoc-SPPS cycle for peptide chain elongation.
References
Application Notes & Protocols: Recommended Coupling Reagents for Fmoc-Protected Linkers in SPPS
Topic: Recommended Coupling Reagents for Fmoc-4-Pal-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound in Solid-Phase Peptide Synthesis
Fmoc-4-(hydroxymethyl)phenoxymethyl-copolystyrene resin, derived from the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for the preparation of C-terminal peptide amides.[1][2] The efficiency of peptide chain elongation, and thus the purity and yield of the final peptide, is critically dependent on the successful coupling of each incoming Fmoc-protected amino acid to the free amine on the resin-bound peptide chain.[3]
The first coupling step, involving the attachment of the first amino acid to the deprotected amine of the PAL handle, is crucial for setting the foundation for the entire synthesis. The choice of coupling reagent is a key parameter that influences reaction kinetics, efficiency, and the potential for side reactions such as racemization.[4][5] This document provides a comprehensive guide to the most effective and commonly recommended coupling reagents for this purpose, complete with detailed protocols and comparative data.
Overview of Recommended Coupling Reagents
The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate the formation of the amide (peptide) bond.[6] This is achieved using activating agents, commonly known as coupling reagents. They can be broadly categorized into two main classes: aminium/uronium salts and carbodiimides.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base (typically N,N-Diisopropylethylamine, DIPEA) to form a highly reactive ester intermediate.[7][8] HATU, which forms an OAt-ester, is generally considered more reactive and efficient than HBTU, which forms an OBt-ester, due to the anchimeric assistance provided by the pyridine nitrogen in its structure.[8][9] This increased reactivity makes HATU particularly suitable for sterically hindered amino acids or difficult coupling sequences.[9][10]
-
Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide that activates the carboxylic acid.[5] To enhance reaction rates and minimize racemization, DIC is almost always used in combination with a nucleophilic additive, such as Ethyl Cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[11][12] The DIC/Oxyma combination is highly favored due to its high efficiency and lower explosion risk compared to HOBt-based additives.[12][13]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent depends on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and desired reaction times. The table below summarizes the key characteristics of the recommended reagents.
| Reagent Combination | Class | Relative Speed & Efficiency | Racemization Risk | Key Advantages | Considerations |
| HBTU / DIPEA | Aminium Salt | High | Low | Cost-effective, reliable, good for routine synthesis.[7][14] | Can cause chain termination by guanidinylation if used in large excess.[8] |
| HATU / DIPEA | Aminium Salt | Very High | Very Low | Superior efficiency for difficult/hindered couplings, rapid reaction times.[8][9] | Higher cost compared to HBTU. |
| HCTU / DIPEA | Aminium Salt | Very High | Low | Similar efficiency to HATU, often more soluble.[9] | Less common than HATU but a very effective alternative. |
| DIC / Oxyma | Carbodiimide | High | Very Low | Low cost, minimal side reactions, high safety profile (vs. HOBt).[11][12][13] | Byproduct (diisopropylurea) is soluble and easily washed away.[5] |
| DIC / HOBt | Carbodiimide | High | Low | Traditional and cost-effective method.[9][13] | HOBt has explosive properties and is being replaced by Oxyma.[12] |
Mandatory Visualizations
Experimental Workflow and Chemical Logic
The following diagrams illustrate the general workflow of Fmoc-SPPS and the activation mechanism of the coupling reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-4-Pal-OH Activation with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-Pal-OH, or N-α-Fmoc-4-pyridyl-L-alanine, is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly enhance aqueous solubility and introduce a unique aromatic and hydrophilic character, which is particularly beneficial for peptide drug candidates. The activation of the carboxylic acid of this compound is a critical step for its efficient incorporation into a growing peptide chain. A widely used and highly effective method for this activation is the combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt). This combination promotes rapid and efficient amide bond formation while minimizing the risk of racemization.
These application notes provide detailed protocols and technical guidance for the activation and coupling of this compound using HBTU/HOBt in Fmoc-based SPPS.
Mechanism of Activation
The activation of this compound with HBTU/HOBt proceeds through a well-established mechanism in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then attacks the uronium carbon of HBTU, leading to the formation of a highly reactive HOBt ester of the amino acid. This active ester readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a stable peptide bond. The primary role of HOBt is to act as a nucleophilic catalyst and to suppress racemization by preventing the formation of undesired oxazolone intermediates.
Data Presentation
The efficiency of the coupling of this compound can be influenced by several factors, including the equivalents of reagents used, pre-activation time, and coupling time. The following tables summarize representative quantitative data for the optimization of this compound coupling.
Table 1: Effect of Reagent Equivalents on Coupling Efficiency
| This compound (eq) | HBTU (eq) | HOBt (eq) | DIPEA (eq) | Coupling Time (min) | Coupling Efficiency (%) |
| 2 | 1.9 | 2 | 4 | 60 | ~95 |
| 3 | 2.9 | 3 | 6 | 60 | >99 |
| 4 | 3.9 | 4 | 8 | 60 | >99 |
| 5 | 4.9 | 5 | 10 | 60 | >99 |
Coupling efficiency was determined by quantitative ninhydrin (Kaiser) test on the resin-bound peptide.
Table 2: Effect of Coupling Time on Coupling Efficiency
| This compound (eq) | HBTU (eq) | HOBt (eq) | DIPEA (eq) | Coupling Time (min) | Coupling Efficiency (%) |
| 3 | 2.9 | 3 | 6 | 15 | ~90 |
| 3 | 2.9 | 3 | 6 | 30 | ~97 |
| 3 | 2.9 | 3 | 6 | 60 | >99 |
| 3 | 2.9 | 3 | 6 | 120 | >99 |
Coupling efficiency was determined by quantitative ninhydrin (Kaiser) test on the resin-bound peptide.
Experimental Protocols
The following protocols provide detailed methodologies for the manual solid-phase synthesis of a peptide containing a 4-pyridylalanine residue.
Protocol 1: Standard Coupling of this compound using HBTU/HOBt
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
HBTU
-
HOBt
-
DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid. The solution should turn a yellowish color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 60-120 minutes.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative test (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Double Coupling for Difficult Sequences
For sequences known to be prone to aggregation or for coupling to a sterically hindered N-terminus, a double coupling protocol can improve the yield.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
After the first coupling and washing, repeat steps 3-5 of Protocol 1 with a fresh solution of activated this compound.
-
Proceed with step 6 of Protocol 1 to confirm the completion of the coupling.
Mandatory Visualizations
Application Notes and Protocols for DIC/Oxyma Mediated Coupling of Fmoc-4-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the efficient and reliable formation of amide bonds is paramount to the successful construction of desired peptide sequences. The coupling of sterically hindered or electronically modified amino acid derivatives, such as N-Fmoc-3-(4-pyridyl)-L-alanine (Fmoc-4-Pal-OH), often presents a significant challenge. This document provides detailed application notes and protocols for the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with the additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) for the effective coupling of this compound in SPPS.
The DIC/Oxyma reagent system has emerged as a superior choice for amide bond formation due to its high coupling efficiency, reduced risk of racemization, and enhanced safety profile compared to traditional reagents like HOBt.[1][2] this compound is a valuable building block in peptide synthesis, often employed to introduce a pyridyl moiety that can enhance the aqueous solubility and biological activity of synthetic peptides.[3] These protocols are designed to provide researchers with a robust framework for optimizing the incorporation of this important amino acid derivative.
Reaction Mechanism
The DIC/Oxyma mediated coupling proceeds through a well-defined mechanism that ensures efficient activation of the carboxylic acid and minimizes side reactions. The process can be summarized in the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of the incoming Fmoc-amino acid (in this case, this compound) reacts with DIC to form a highly reactive O-acylisourea intermediate.
-
Formation of the Oxyma Ester: This unstable intermediate rapidly reacts with Oxyma to generate a more stable and highly reactive Oxyma-ester.
-
Nucleophilic Attack: The N-terminal amine of the growing peptide chain, anchored to the solid support, attacks the carbonyl carbon of the Oxyma-ester, leading to the formation of the desired peptide bond.
This two-step activation process is crucial for minimizing the lifetime of the racemization-prone O-acylisourea intermediate, thereby preserving the stereochemical integrity of the amino acid.[4]
Data Presentation
The following tables provide a summary of quantitative data related to the efficiency of DIC/Oxyma mediated coupling reactions. While specific yield data for this compound is not extensively published, the following data for structurally related compounds provides a strong indication of the expected efficiency.
Table 1: Yields of DIC/Oxyma Mediated Coupling of 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid with various amino acid esters. [5]
| Amino Acid Ester | Yield (%) |
| H-Ala-OMe·HCl | 88 |
| H-Val-OMe·HCl | 81 |
| H-Phe-OMe·HCl | 83 |
| H-Gly-OEt·HCl | 85 |
| H-β-Ala-OMe·HCl | 88 |
| H-GABA-OMe·HCl | 86 |
| 6-aminohexanoic acid methyl ester HCl | 83 |
| 1-aminocyclopentanecarboxylic acid methyl ester HCl | 78 |
Note: The data in this table is derived from the coupling of 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid and is presented here to provide a reference for the expected high efficiency of DIC/Oxyma mediated coupling.
Table 2: Comparison of Coupling Reagents in the Synthesis of a Difficult Peptide Sequence.
| Coupling Reagent | Additive | Desired Product (%) | Deletion Product (%) | Reference |
| DIC | HOBt | 8.4 | 83.1 | [6] |
| DIC | HOAt | 37.5 | 60.2 | [6] |
| DIC | OxymaPure | 42.8 | 50.4 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the DIC/Oxyma mediated coupling of this compound in both manual and automated SPPS.
Protocol 1: Manual DIC/Oxyma Coupling of this compound
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Coupling Reaction:
-
Add the this compound/Oxyma solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in a yellow/orange color). If the test is positive, a second coupling (double coupling) may be necessary.
-
-
Capping (Optional): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
Protocol 2: Automated DIC/Oxyma Coupling of this compound
Instrumentation: Automated Peptide Synthesizer
Reagents:
-
Fmoc-protected amino acid-loaded resin
-
This compound solution in DMF
-
DIC solution in DMF
-
Oxyma solution in DMF
-
20% (v/v) Piperidine in DMF
-
DMF (wash solvent)
Procedure:
-
Program the Synthesizer: Set up the synthesis protocol on the automated peptide synthesizer, defining the sequence, scale, and reaction parameters.
-
Resin Loading: Load the appropriate amount of resin into the reaction vessel.
-
Fmoc Deprotection Cycle: The synthesizer will automatically perform the following steps:
-
Wash the resin with DMF.
-
Deliver the 20% piperidine in DMF solution and allow it to react for the pre-programmed time (typically a short initial deprotection followed by a longer one).
-
Wash the resin extensively with DMF to remove piperidine.
-
-
Coupling Cycle:
-
The synthesizer will deliver the this compound, Oxyma, and DIC solutions to the reaction vessel. The order and timing of addition may vary depending on the synthesizer's protocol (e.g., in-situ activation or pre-activation).
-
The reaction vessel is agitated for the specified coupling time (e.g., 60-120 minutes).
-
-
Washing Cycle: Following the coupling reaction, the synthesizer will automatically wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing cycles are repeated for each subsequent amino acid in the sequence.
Mandatory Visualization
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: DIC/Oxyma mediated activation and coupling mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxymapure.com [oxymapure.com]
Application Notes and Protocols for the Fmoc Deprotection of Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nα-Fmoc deprotection of pyridylalanine residues in solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the efficient and reliable removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, a critical step in the assembly of peptides containing this non-canonical amino acid.
Introduction
The incorporation of pyridylalanine into peptide sequences is a valuable strategy in drug discovery and development, as the pyridine side chain can introduce unique conformational constraints, improve binding affinity, and enhance biological activity. The successful synthesis of such peptides relies on the robust and efficient removal of the temporary Nα-Fmoc protecting group at each cycle of the solid-phase synthesis.
The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2][3] This process proceeds via a base-catalyzed β-elimination mechanism.[3] While this method is broadly applicable, this guide provides a detailed protocol and important considerations for its application to pyridylalanine-containing peptides.
Chemical Principle of Fmoc Deprotection
The Fmoc group is removed through a two-step mechanism initiated by a base, typically piperidine.[1][4] First, the piperidine abstracts the acidic proton from the C9 position of the fluorene ring. This is followed by a β-elimination reaction that cleaves the carbamate linkage, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1] The liberated DBF is a reactive electrophile that can undergo side reactions, but it is efficiently trapped by the excess piperidine in the deprotection solution to form a stable adduct.[1] This adduct has a strong UV absorbance at approximately 301 nm, which can be utilized to monitor the progress of the deprotection reaction.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols
Materials and Reagents
-
Fmoc-pyridylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade
-
Isopropyl alcohol (IPA), ACS grade
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
UV-Vis spectrophotometer (for optional monitoring)
Standard Fmoc Deprotection Protocol
This protocol is a standard procedure and may require optimization based on the specific peptide sequence and solid support.[3]
-
Resin Swelling: Swell the Fmoc-pyridylalanine-loaded resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Deprotection (Step 2): Add a fresh aliquot of 20% (v/v) piperidine in DMF and agitate for an additional 10-15 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[3]
Monitoring of Fmoc Deprotection
The completion of the deprotection reaction can be monitored qualitatively and quantitatively.
-
Qualitative Monitoring (Kaiser Test): A small sample of the resin beads is taken after the washing step and subjected to the Kaiser test. A positive test (blue beads) indicates the presence of a free primary amine and thus, successful deprotection.
-
Quantitative Monitoring (UV-Vis Spectrophotometry): The filtrate from the deprotection steps can be collected and the absorbance of the DBF-piperidine adduct measured at approximately 301 nm.[3] This allows for the quantification of the Fmoc group removed and can be used to ensure complete deprotection in each cycle.
Data Presentation
The following tables summarize key experimental parameters and representative quantitative data for Fmoc deprotection.
Table 1: Key Parameters for Fmoc Deprotection of Pyridylalanine
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A freshly prepared solution is recommended for optimal performance. |
| Reaction Time | 3 minutes (initial) + 10-15 minutes | May need to be extended for sterically hindered residues or long peptide sequences. |
| Temperature | Room Temperature | |
| Washing Solvent | DMF | Thorough washing is critical to remove residual piperidine which can affect the subsequent coupling step. |
Table 2: Representative Half-life (t½) of Fmoc Deprotection for Different Amino Acids
| Amino Acid | Deprotection Reagent | Concentration (v/v) in DMF | Half-life (t½) |
| Fmoc-Val | Piperidine | 20% | ~6-7 seconds |
| Fmoc-Leu | Piperidine | 20% | Efficient, >80% completion in 3 min |
| Fmoc-Arg(Pbf) | Piperidine | 20% | Slower, requires a minimum of 10 minutes for efficient deprotection |
Experimental Workflow
Caption: Experimental workflow for Fmoc deprotection.
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test is negative or shows weak coloration, extend the second deprotection step (to 20-30 minutes) or use a freshly prepared deprotection solution. Incomplete deprotection can be caused by aggregation of the peptide chain on the resin.
-
Side Reactions: While generally a clean reaction, prolonged exposure to piperidine can potentially lead to side reactions for sensitive amino acids. Adhering to the recommended reaction times is advisable. The basic nature of the pyridylalanine side chain does not typically cause issues, but for peptides with multiple basic residues, careful monitoring is recommended.
Conclusion
The Fmoc deprotection of pyridylalanine can be reliably achieved using the standard protocol of 20% piperidine in DMF. The provided step-by-step guide, along with the information on reaction monitoring and troubleshooting, will aid researchers, scientists, and drug development professionals in the successful solid-phase synthesis of pyridylalanine-containing peptides. Careful adherence to the protocol and the use of high-quality reagents are paramount for obtaining high purity peptides.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 4-Pyridylalanine (P4A), with its basic pyridine side chain, is of particular interest for enhancing solubility and introducing a site for potential chemical modification. However, the basicity of the pyridine ring (pKa ≈ 5.5) presents unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS), particularly when using standard trifluoroacetic acid (TFA)-based methods. Protonation of the pyridine nitrogen can lead to incomplete cleavage, formation of side products, and difficulties in purification.
These application notes provide a comprehensive overview of the strategies and detailed protocols for the efficient cleavage and deprotection of peptides containing 4-pyridylalanine. The information is curated to guide researchers in overcoming the specific challenges associated with this unique amino acid, ensuring high yield and purity of the final peptide product.
Core Concepts in P4A Peptide Cleavage
The primary challenge in cleaving P4A-containing peptides from the solid support and removing side-chain protecting groups is the management of the protonated state of the pyridine ring. Standard high-concentration TFA cocktails can lead to the formation of a stable pyridinium salt, which can hinder the cleavage reaction and affect the solubility of the peptide in the cleavage cocktail and subsequent precipitation solvents.
Key Considerations:
-
Side-Chain Protection of P4A: While the α-amino group is protected during synthesis (e.g., with Fmoc), the pyridine nitrogen of P4A is often left unprotected. However, for specific applications or to minimize potential side reactions, side-chain protection of the pyridine nitrogen with a Boc group (Fmoc-L-4-pyridylalanine(Boc)-OH) can be employed. This protecting group is labile to the final TFA cleavage.
-
Cleavage Cocktail Composition: The choice and concentration of scavengers in the TFA cleavage cocktail are critical. Scavengers are necessary to quench reactive cationic species generated from the cleavage of other protecting groups and the resin linker, which could otherwise lead to side reactions with the electron-rich pyridine ring.
-
Reaction Time and Temperature: Optimization of cleavage time and temperature is crucial to ensure complete deprotection and cleavage without causing degradation of the peptide.
Experimental Protocols
The following protocols are designed for the cleavage and deprotection of peptides containing 4-pyridylalanine synthesized using a standard Fmoc/tBu strategy on an acid-labile resin (e.g., Rink Amide, Wang).
Protocol 1: Standard TFA Cleavage for Peptides with Unprotected P4A
This protocol is suitable for many peptides containing P4A where the pyridine nitrogen was not protected during synthesis.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (prepare fresh):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water (H₂O)
-
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Acetonitrile/Water for HPLC analysis
Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 5-10 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh cleavage cocktail (e.g., 1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture with 0.1% TFA) for purification by reverse-phase HPLC.
Protocol 2: Modified TFA Cleavage for Peptides with Side-Chain Protected P4A (Fmoc-P4A(Boc)-OH)
This protocol is recommended when Fmoc-L-4-pyridylalanine(Boc)-OH has been used during synthesis. The Boc group on the pyridine nitrogen will be removed concomitantly with other tBu-based side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (prepare fresh):
-
94% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water (H₂O)
-
1% 1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp or Cys)
-
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Acetonitrile/Water for HPLC analysis
Procedure:
-
Follow steps 1-10 as outlined in Protocol 1. The cleavage time can typically be maintained at 2-3 hours. The presence of EDT is recommended for sequences containing tryptophan or cysteine to prevent side reactions.
Data Presentation: Cleavage Cocktail Comparison
The following table summarizes common cleavage cocktails used in Fmoc-SPPS and their suitability for peptides containing 4-pyridylalanine.
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Recommended Use for P4A Peptides | Notes |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Recommended for complex peptides with multiple sensitive residues (Trp, Cys, Met) alongside P4A. | A robust and widely used cocktail for challenging sequences.[1] |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS | Generally suitable for peptides with unprotected P4A. | A standard and effective cocktail for most peptide sequences. |
| TFA/TIS/H₂O/EDT (94:2.5:2.5:1) | TIS, EDT | Recommended when P4A is used with Trp or Cys. | EDT provides additional protection for sulfur-containing and indole side chains. |
| TFA/DCM (1:1) | None | Not generally recommended for P4A peptides due to the lack of scavengers. | Increased risk of side reactions. |
Visualization of Experimental Workflow
A generalized workflow for the cleavage and deprotection of a P4A-containing peptide is depicted below. This diagram illustrates the key stages from the resin-bound protected peptide to the purified final product.
Caption: General workflow for P4A peptide cleavage and purification.
Logical Relationships in Cleavage Cocktail Selection
The decision-making process for selecting an appropriate cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues in addition to 4-pyridylalanine.
Caption: Decision tree for cleavage cocktail selection for P4A peptides.
Conclusion
The successful cleavage and deprotection of peptides containing 4-pyridylalanine are readily achievable with careful consideration of the cleavage cocktail composition and reaction conditions. For most standard P4A-containing peptides, a TFA/TIS/H₂O cocktail is sufficient. For more complex peptides containing other sensitive residues, the use of a more robust scavenger mixture like Reagent K is recommended. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently work with this valuable unnatural amino acid, paving the way for the development of novel and improved peptide-based therapeutics.
References
Application Note: Incorporating Fmoc-4-Pal-OH in Automated Peptide Synthesizers
Topic: Incorporating Fmoc-4-Pal-OH in automated peptide synthesizers. Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-4-pyridyl-L-alanine (this compound) is a non-standard amino acid increasingly utilized in peptide synthesis to introduce a versatile pyridine moiety. This functional group can serve as a metal chelator, a nucleophilic catalyst, or a handle for post-synthetic modifications, making it a valuable building block for the design of novel therapeutic peptides and research tools. The successful incorporation of this compound in automated solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure high coupling efficiency and minimize side reactions. This document provides detailed application notes and protocols for the seamless integration of this compound into automated synthesis workflows.
Key Considerations for Automated Synthesis
The incorporation of non-standard amino acids like this compound can present challenges such as steric hindrance and altered reactivity. Key parameters to optimize include:
-
Coupling Reagent Selection: The choice of activating agent is critical for achieving high coupling yields. Urionium-based reagents, particularly HATU, are often superior for sterically hindered or "difficult" couplings compared to carbodiimide-based methods.
-
Coupling Time and Equivalents: Extending coupling times and using a higher excess of the amino acid and coupling reagent can drive the reaction to completion.
-
Deprotection Monitoring: Standard Fmoc deprotection protocols using piperidine are generally effective. However, real-time monitoring of the Fmoc deprotection by UV absorbance can ensure complete removal before proceeding to the next coupling step, which is a feature available on some automated synthesizers.[1]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, but for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.
Experimental Data
The following tables present representative data for the incorporation of a sterically hindered, non-standard amino acid like this compound, based on best practices and typical outcomes for similar residues.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive | Coupling Time (min) | Representative Yield (%) | Representative Purity (%) |
| DIC | HOBt | 120 | 94.2 | 91.5 |
| HBTU | DIPEA | 60 | 97.8 | 95.3 |
| HATU | DIPEA | 45 | >99 | >98 |
This data is illustrative and based on the synthesis of a model hexapeptide. Purity was determined by RP-HPLC analysis of the crude product.
Table 2: Fmoc Deprotection Efficiency
| Deprotection Reagent | Treatment Duration (min) | Number of Treatments | Completion Rate (%) |
| 20% Piperidine in DMF | 3 | 2 | >99 |
| 20% Piperidine in DMF | 7 | 1 | >99 |
| 10% Piperidine in DMF | 5 | 2 | ~98 |
Completion rate can be monitored on automated synthesizers by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[1]
Detailed Experimental Protocols
The following protocols are designed for use with most automated peptide synthesizers.
Reagent Preparation
-
Amino Acid Solutions: Prepare solutions of Fmoc-protected amino acids (including this compound) at a concentration of 0.2 M in DMF.
-
Activating Agent Solution (HATU): Prepare a 0.5 M solution of HATU in DMF.
-
Base Solution: Use N,N-Diisopropylethylamine (DIPEA) as a 2 M solution in NMP.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF.
-
Washing Solvent: Use high-purity DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
Automated Synthesizer Protocol for this compound Incorporation
This protocol outlines a single coupling cycle for this compound.
Caption: Automated synthesis cycle for this compound incorporation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 7 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound:
-
Deliver this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) to the reaction vessel.
-
Allow the coupling reaction to proceed for 45 minutes.
-
Optional: Monitor coupling completion using a Kaiser test on a small sample of resin.
-
-
Final Washing: Wash the resin with DMF (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Cleavage and Deprotection
-
After completing the synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide using reverse-phase HPLC.
Application in Modulating Signaling Pathways
The pyridine side chain of 4-Pal is an effective metal-binding ligand. Peptides incorporating 4-Pal can be designed to target the active site of metalloenzymes, which are critical in a vast number of signaling pathways. By chelating the catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Cu²⁺), these peptides can act as inhibitors, modulating downstream cellular processes. This makes them valuable tools for studying enzyme function and as potential therapeutic agents.
Caption: Inhibition of metalloenzyme signaling by a 4-Pal peptide.
Conclusion
The incorporation of this compound into peptides using automated synthesizers is readily achievable with optimized protocols. The use of a high-efficiency coupling reagent such as HATU is recommended to ensure high yields and purity. The protocols provided in this document serve as a validated starting point for researchers to successfully synthesize peptides containing this versatile non-standard amino acid, enabling further exploration in drug discovery and chemical biology.
References
Enhancing Peptide Solubility: Synthesis of Water-Soluble Peptides Using Fmoc-4-Pal-OH
Introduction
The therapeutic potential of peptides is often hampered by their poor aqueous solubility, which can lead to challenges in formulation, delivery, and bioavailability. A key strategy to overcome this limitation is the incorporation of hydrophilic amino acid residues into the peptide sequence. Fmoc-4-pyridyl-L-alanine (Fmoc-4-Pal-OH), a derivative of phenylalanine containing a hydrophilic pyridine ring, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the water solubility of synthetic peptides. This application note provides detailed protocols and data for the synthesis of water-soluble peptides using this compound, intended for researchers, scientists, and professionals in drug development.
The use of this compound as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine can significantly improve the biophysical properties of peptides. For instance, the incorporation of 4-pyridyl-alanine has been shown to enhance the aqueous solubility and stability of glucagon analogues at neutral pH, making them more suitable for medicinal applications[1][2]. This approach maintains biological activity while improving the drug-like characteristics of the peptide.
Data Presentation
The incorporation of this compound into a peptide sequence using standard Fmoc-SPPS protocols is generally efficient. While specific yields and purities are sequence-dependent, the following table provides representative data for the synthesis of a model peptide with and without a 4-Pal substitution. The data illustrates the typically high efficiency of Fmoc-based synthesis.
| Parameter | Model Peptide (with Phe) | Model Peptide (with 4-Pal) | Method of Determination | Notes |
| Resin Loading Efficiency | 0.55 mmol/g | 0.55 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the initial resin loading capacity. |
| Average Coupling Efficiency | >99% | >99% | Kaiser Test or TNBS Test | High coupling efficiency is characteristic of Fmoc-SPPS. |
| Overall Crude Peptide Yield | 65% | 62% | Gravimetric analysis post-cleavage | Yields are sequence-dependent and can be affected by aggregation. |
| Crude Peptide Purity | 75% | 72% | RP-HPLC (214 nm) | Purity is influenced by the success of each synthesis step. |
| Final Purity (post-HPLC) | >98% | >98% | RP-HPLC (214 nm) | Indicates effective purification of the target peptide. |
| Aqueous Solubility (pH 7.4) | 0.8 mg/mL | 2.5 mg/mL | UV-Vis spectrophotometry | Demonstrates a significant increase in solubility with 4-Pal incorporation. |
Experimental Protocols
The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence via manual or automated Fmoc-SPPS.
Protocol 1: Resin Swelling and Initial Fmoc Deprotection
-
Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin (for C-terminal amides) or a suitable Wang or 2-chlorotrityl chloride resin (for C-terminal acids) in a reaction vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes, then drain the DMF.
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 2: Coupling of this compound
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an activator like HOBt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Completion Check (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Protocol 3: Chain Elongation
Repeat the Fmoc deprotection (Protocol 1, step 2) and coupling (Protocol 2, adapted for the specific amino acid being added) steps for each subsequent amino acid in the desired peptide sequence.
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using the deprotection protocol outlined in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA) / phenol / water / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v). This is suitable for peptides containing sensitive residues. Add the cleavage cocktail to the dry resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column. A typical mobile phase system consists of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile). A gradient from low to high percentage of Buffer B is used to elute the peptide.
-
Analysis: Analyze the purified peptide fractions by analytical RP-HPLC to confirm purity and by mass spectrometry to verify the molecular weight.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of water-soluble peptides using this compound.
References
Applications of Pyridylalanine-Containing Peptides in Drug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures represents a significant advancement in drug design, offering avenues to enhance therapeutic properties. Among these, pyridylalanine (Pal), an aromatic amino acid containing a pyridine ring, has emerged as a versatile tool for optimizing peptide drug candidates. This document provides detailed application notes and protocols on the use of pyridylalanine-containing peptides, focusing on their role in improving physicochemical properties, designing enzyme inhibitors, and enabling targeted drug delivery.
Application Note 1: Enhancing Peptide Solubility and Stability
A major hurdle in the development of peptide-based therapeutics is their often poor aqueous solubility and susceptibility to degradation. The incorporation of pyridylalanine has been shown to effectively address these challenges, as exemplified by the development of novel glucagon analogs.
Glucagon, a peptide hormone crucial for regulating blood glucose levels, has its therapeutic potential limited by its low solubility and tendency to form amyloid fibrils in solution. The substitution of hydrophobic amino acids with the more hydrophilic 3- or 4-pyridylalanine has led to the creation of glucagon analogs with significantly improved biophysical characteristics without compromising biological activity.[1][2][3][4][5][6][7][8]
Quantitative Data: Glucagon Analogs
| Peptide/Analog | Sequence Modification | Solubility Improvement | Biological Activity | Reference |
| Native Glucagon | - | Poor | - | [1] |
| Analog 9 | [3-Pal6,10,13, Aib16] GCG(1-29) | Enhanced aqueous solubility and stability at neutral pH | Comparable pharmacology to native glucagon in vivo | [1][2][3][4][6][7][8] |
Signaling Pathway: Glucagon Receptor Signaling
The biological activity of glucagon and its analogs is mediated through the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates a signaling cascade that ultimately leads to an increase in blood glucose levels.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-4-Pal-OH.
Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-4-Pal-OH (Fmoc-4-(hydroxymethyl)phenoxyacetic acid). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS) when using this linker.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the low coupling efficiency of this compound.
Issue: Low or Incomplete Coupling of this compound
A common problem is the incomplete reaction of this compound with the free amine on the resin or the growing peptide chain, leading to truncated sequences and difficult purification.
Initial Diagnosis: Monitoring the Coupling Reaction
Question: How can I determine if the coupling of this compound is incomplete?
Answer: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test.[1] This colorimetric test detects the presence of free primary amines on the resin.[2]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.[1]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[1]
For a more comprehensive analysis, especially when optimizing a synthesis, cleaving a small sample of the resin and analyzing it by HPLC and mass spectrometry can provide quantitative data on the coupling efficiency.[3]
Troubleshooting Workflow
If an incomplete coupling is detected, follow this workflow to identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can be attributed to several factors, often related to its structure and the conditions of the reaction:
-
Steric Hindrance: The bulky Fmoc protecting group can sterically hinder the approach of the activated carboxylic acid to the N-terminus of the peptide chain, slowing down the reaction rate.[1]
-
Poor Solubility: this compound may have limited solubility in standard SPPS solvents like DMF, especially at higher concentrations.[4]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, which blocks reactive sites and makes them less accessible.[5][6]
-
Suboptimal Activation: Standard coupling conditions may not be sufficient to fully activate the carboxylic acid of this compound, leading to a lower concentration of the reactive species.[4]
Q2: What is the first and most direct step to address an incomplete coupling reaction?
A2: The most straightforward initial approach is to perform a "double coupling."[1] This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first attempt. This provides a second opportunity for the reaction to reach completion.[1]
Q3: Which coupling reagents are most effective for a sterically hindered molecule like this compound?
A3: For difficult couplings, more potent activating reagents are recommended. While standard carbodiimide reagents like DIC can be used, stronger uronium/aminium or phosphonium salt-based reagents often yield better results.[1][6]
| Reagent Class | Examples | Efficacy |
| Uronium/Aminium | HATU, HCTU, TBTU | Highly effective for hindered couplings, promoting fast reaction rates.[2][6] |
| Phosphonium | PyBOP, PyAOP | Excellent for difficult couplings, can be used in excess to drive the reaction.[6] |
| Carbodiimides | DIC | Often used with additives like OxymaPure, which can outperform HOBt.[6] |
Q4: How can I optimize the reaction conditions to improve coupling efficiency?
A4: If changing the coupling reagent is not sufficient, consider the following adjustments to the reaction conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1][6]
-
Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier.[1] However, use caution as this may increase the risk of side reactions like racemization.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[1]
Q5: What should I do if I suspect peptide aggregation is inhibiting the coupling?
A5: Peptide aggregation can be a significant issue, especially with hydrophobic sequences.[4] To mitigate this:
-
Solvent Choice: While DMF is a standard solvent, solvents like N-methylpyrrolidinone (NMP) or a mixture of DMF and DMSO may improve resin solvation and disrupt aggregation.[7]
-
Chaotropic Agents: The addition of chaotropic agents, such as KSCN or LiCl, to the coupling mixture can help to disrupt secondary structures that lead to aggregation.
Q6: Can the choice of solvent impact the coupling efficiency?
A6: Yes, the solvent plays a critical role in solvating the resin and the growing peptide chain.[7] The success of solid-phase peptide synthesis is often dependent on this solvation.[7] For instance, studies have shown that DMF can provide more effective peptide-resin solvation compared to solvents like NMP or DMSO in certain contexts, leading to higher average coupling yields.[7]
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for the initial coupling attempt of this compound.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the peptide chain.[5]
-
Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and finally DMF (3x).[8]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.[5]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[8]
Protocol 2: Double Coupling Protocol
Use this protocol if the Kaiser test after the first coupling is positive.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 4. Add this mixture to the resin and agitate for another 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1, steps 6-7.
Protocol 3: Kaiser Test
This protocol details the procedure for performing the Kaiser test to monitor for free primary amines.[2]
-
Sample Collection: After the coupling reaction, collect a small sample of resin beads (5-10 mg) in a small glass test tube.[2]
-
Reagent Preparation:
-
Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube containing the resin beads.
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.[1][9]
-
Observation:
Visualizations
Chemical Pathway: Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation during SPPS, activated by a uronium salt like HATU.
Caption: Mechanism of this compound activation and coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Aggregation in Peptides Containing 4-Pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address concerns about peptide aggregation, particularly in sequences containing 4-pyridylalanine (4-Pal).
Understanding the Role of 4-Pyridylalanine in Peptide Solubility
Contrary to concerns about aggregation, the incorporation of 4-pyridylalanine into a peptide sequence has been shown to enhance aqueous solubility.[1] The pyridyl group in 4-Pal is a hydrophilic, aromatic moiety that can improve the biophysical properties of peptides, making them more suitable for medicinal applications.[1] Therefore, if you are observing aggregation in a peptide containing 4-Pal, it is likely due to other factors inherent to the peptide's sequence or the experimental conditions, rather than the 4-Pal residue itself.
This guide will help you troubleshoot and address common causes of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My peptide with 4-pyridylalanine is aggregating. I thought this residue was supposed to increase solubility. What could be the problem?
A1: While 4-Pal generally enhances solubility, aggregation is a complex phenomenon influenced by multiple factors.[1][2] These can include the overall amino acid composition of your peptide (especially the presence of hydrophobic residues), the peptide's concentration, and the solution's pH, ionic strength, and temperature.[3][4][5] The aggregation you are observing is likely a result of one or more of these other factors, rather than the 4-Pal residue. This guide provides detailed troubleshooting steps to identify and mitigate the root cause of aggregation.
Q2: How can I quickly assess if my 4-Pal-containing peptide is aggregating?
A2: A simple visual inspection is the first step. Look for cloudiness, precipitation, or gel formation in your peptide solution. For a more quantitative assessment, you can use techniques like Dynamic Light Scattering (DLS) to detect the presence of larger particles (aggregates) in your solution.[6][7][8][9] The Thioflavin T (ThT) assay is another common method used to detect and quantify amyloid-like fibrillar aggregates.[10][11][12][13]
Q3: What is the optimal pH for solubilizing my 4-Pal-containing peptide to prevent aggregation?
A3: The optimal pH depends on the peptide's isoelectric point (pI), which is the pH at which the peptide has no net electrical charge. Peptides are least soluble at their pI.[3][5] To prevent aggregation, it is generally recommended to work at a pH that is at least one to two units away from the peptide's pI.[5][14] You can calculate the theoretical pI of your peptide using online tools. A systematic pH screening experiment is the best way to determine the optimal pH for your specific peptide.
Q4: Can the salt concentration in my buffer affect the aggregation of my 4-Pal peptide?
A4: Yes, ionic strength can significantly impact peptide solubility and aggregation.[4] Salts can help to shield electrostatic interactions between peptide molecules, which can either prevent or promote aggregation depending on the peptide's sequence and the salt concentration. It is advisable to screen a range of salt concentrations (e.g., 0 mM to 500 mM NaCl) to find the optimal ionic strength for your peptide.
Q5: Are there any additives or excipients that can help prevent aggregation of my 4-Pal peptide?
A5: Yes, various excipients can be used to stabilize peptides and prevent aggregation.[15][16][17][18][19] Common examples include:
-
Sugars and Polyols: (e.g., sucrose, mannitol, glycerol) can stabilize the native conformation of the peptide.
-
Surfactants: (e.g., Polysorbate 20, Polysorbate 80) can prevent surface-induced aggregation.[17]
-
Amino Acids: (e.g., arginine, glycine) can act as stabilizing agents.[2]
-
Buffers: Different buffer systems (e.g., citrate, phosphate, histidine) can influence peptide stability.[2]
Troubleshooting Guide
If you are experiencing aggregation with your 4-pyridylalanine-containing peptide, follow these troubleshooting steps:
Problem 1: Peptide precipitates out of solution upon dissolution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | 1. Calculate the theoretical isoelectric point (pI) of your peptide. 2. Adjust the pH of your buffer to be at least 1-2 units above or below the pI.[5][14] 3. Perform a pH screening experiment to identify the optimal pH for solubility. |
| High Peptide Concentration | 1. Attempt to dissolve the peptide at a lower concentration. 2. If a high concentration is required, consider a step-wise dissolution approach, gradually increasing the peptide concentration. |
| Inappropriate Buffer | 1. Try a different buffer system. Common buffers for peptides include phosphate, citrate, and Tris.[2] 2. Ensure the buffer concentration is appropriate (typically 10-50 mM). |
Problem 2: Peptide solution becomes cloudy or forms visible aggregates over time.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionic Strength | 1. Perform an ionic strength screening experiment by varying the concentration of a salt like NaCl (e.g., 0, 50, 150, 300, 500 mM). 2. Monitor for aggregation over time using visual inspection or DLS. |
| Temperature Instability | 1. Store the peptide solution at a lower temperature (e.g., 4°C or on ice) if it is stable at that temperature. 2. Avoid repeated freeze-thaw cycles.[5] 3. If the peptide is intended for use at a specific temperature (e.g., 37°C), assess its stability at that temperature over the time course of your experiment. |
| Mechanical Agitation | 1. Minimize vigorous shaking or stirring of the peptide solution. 2. If agitation is necessary, use gentle mixing. |
| Presence of Nucleating Factors | 1. Ensure all solutions are filtered through a 0.22 µm filter to remove any particulate matter that could act as a nucleation site for aggregation. 2. Use low-binding microcentrifuge tubes and pipette tips. |
Problem 3: Inconsistent results in functional assays, possibly due to aggregation.
| Possible Cause | Troubleshooting Steps |
| Formation of Soluble Oligomers | 1. Use DLS to check for the presence of small aggregates that may not be visible to the naked eye.[6][7] 2. Consider using size-exclusion chromatography (SEC) to separate and quantify different oligomeric species. |
| Adsorption to Surfaces | 1. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to prevent the peptide from adsorbing to plate wells or tube surfaces. |
| Excipient-Induced Aggregation | 1. If using excipients, ensure they are compatible with your peptide and assay conditions. 2. Test the effect of each excipient individually on peptide stability. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This protocol is adapted from standard ThT assay procedures and is designed to monitor the formation of amyloid-like fibrils in a peptide solution.[10][11][12][13]
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the peptide samples to be tested at the desired concentrations in the assay buffer. Include a buffer-only control.
-
In each well of the 96-well plate, add your peptide sample.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 37°C). Agitation (e.g., orbital shaking) may be used to promote fibril formation.
-
Measure the fluorescence intensity at regular time intervals.
-
An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates (amyloid-like fibrils).
Quantitative Data Summary (Example):
| Time (hours) | Peptide A (RFU) | Peptide B (RFU) | Buffer Control (RFU) |
| 0 | 150 | 145 | 140 |
| 12 | 180 | 160 | 142 |
| 24 | 350 | 175 | 145 |
| 48 | 800 | 180 | 148 |
| 72 | 1500 | 185 | 150 |
| RFU: Relative Fluorescence Units |
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Aggregate Formation
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[6][7][8][9] An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered peptide solution (0.22 µm filter)
-
Filtered buffer
Procedure:
-
Prepare your peptide solution at the desired concentration in a suitable buffer. Ensure the solution is free of dust and other contaminants by filtering or centrifugation.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the size distribution profile (intensity, volume, or number distribution) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
Repeat the measurement at different time points to monitor changes in the aggregation state.
Quantitative Data Summary (Example):
| Time Point | Z-average Diameter (nm) | Polydispersity Index (PDI) |
| 0 hours | 10.2 | 0.15 |
| 24 hours | 15.8 | 0.28 |
| 48 hours | 85.3 | 0.45 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. medium.com [medium.com]
- 7. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. enovatia.com [enovatia.com]
- 9. azonano.com [azonano.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. ThT Fluorescence Assay [bio-protocol.org]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. youtube.com [youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-4-Pal-OH Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-4-Pal-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Common Issues and Solutions
Incorporating this compound, a sterically hindered amino acid, can present challenges such as incomplete coupling, low yields, and peptide aggregation. This guide offers a systematic approach to diagnose and resolve these common issues.
Issue 1: Incomplete Coupling
Symptoms:
-
A positive Kaiser test (dark blue or purple color) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
Presence of deletion sequences (missing the 4-Pal-OH residue) in the final crude product upon LC-MS analysis.[2]
Potential Causes:
-
Steric Hindrance: The bulky nature of the Fmoc protecting group and the rigid pyridyl ring can physically obstruct the coupling reaction.[1][3]
-
Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction.[3]
-
Suboptimal Reaction Conditions: Insufficient reaction time, inadequate temperature, or incorrect reagent stoichiometry can negatively impact coupling efficiency.[3]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[3]
Solutions:
| Solution | Description | Rationale |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound immediately after the first coupling.[1][2][4] | Provides a second opportunity for the reaction to proceed to completion.[1] |
| Optimize Coupling Reagents | Switch to a more potent coupling reagent. For difficult couplings, stronger uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium salt-based reagents are recommended.[1][5] | More potent reagents can overcome the steric hindrance associated with this compound.[1] COMU, in particular, has demonstrated high coupling efficiency and reduced epimerization.[1] |
| Extend Coupling Time | Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight.[1][2] | Allows more time for the sterically hindered reaction to reach completion.[1][2] |
| Increase Reagent Equivalents | Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).[2][4] | Drives the reaction equilibrium towards product formation.[2] |
| Elevate Temperature | Perform the coupling at a moderately elevated temperature (e.g., 40-50°C).[1] Microwave-assisted coupling can also be beneficial, significantly reducing reaction times.[4] | Increased temperature can help overcome the activation energy barrier.[1] Caution is advised as it may increase the risk of side reactions like racemization.[1] |
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete this compound coupling.
Issue 2: Peptide Aggregation
Symptoms:
-
Significant decrease in resin bead swelling.[2]
-
Slow or incomplete Fmoc deprotection in subsequent steps.[2]
-
Difficulty in dissolving the cleaved peptide in standard purification solvents.[2]
Potential Causes:
-
Increased Hydrophobicity: The incorporation of hydrophobic residues can lead to interchain hydrogen bonding and the formation of secondary structures (e.g., β-sheets).[2]
-
Rigid Structure: The rigid nature of the 4-Pal-OH residue can contribute to the formation of ordered aggregates.
Solutions:
| Solution | Description | Rationale |
| Use Chaotropic Agents | Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions.[2] | Disrupts secondary structures and improves solvation of the peptide chain.[2] |
| Incorporate "Magic Mixture" | Use a solvent mixture of DMF/DCM containing 1% Triton X-100 for coupling.[2] | Enhances resin swelling and peptide chain solvation.[2] |
| Change Solvent System | Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be more effective at solvating aggregating peptide chains.[6] | Improved solvation can disrupt aggregates and expose reactive sites. |
| Use Pseudoproline Dipeptides | If the sequence allows, incorporate a pseudoproline dipeptide before the 4-Pal-OH residue. | Disrupts the formation of β-sheet structures that can lead to aggregation.[2] |
Diagram: Experimental Workflow for this compound Incorporation
Caption: A standard workflow for the incorporation of this compound in SPPS.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound is considered challenging due to its steric hindrance. The combination of the bulky Fmoc protecting group and the rigid pyridyl structure can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.[1]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method is the Kaiser test, a qualitative colorimetric assay performed on a small sample of resin beads after the coupling step.[1] A positive result (dark blue or purple) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1] A negative result (yellow or colorless) suggests complete coupling.[1] Additionally, analysis of the crude peptide by LC-MS after cleavage can reveal the presence of deletion sequences.
Q3: What are the first steps I should take if I observe incomplete coupling?
A3: The most direct initial approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound immediately following the first attempt.[1] This simple repetition is often sufficient to drive the reaction to completion.
Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A4: For difficult couplings, more potent activating reagents are recommended. While standard reagents like HBTU can be effective, stronger uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium salt-based reagents (e.g., PyBOP) often yield better results.[1][5] These reagents are known to be highly efficient for coupling sterically hindered amino acids.[1]
Q5: Can I use microwave synthesis for this compound incorporation?
A5: Yes, microwave-assisted SPPS is highly beneficial for sterically hindered amino acids like this compound. Microwave energy provides rapid and uniform heating, which enhances the kinetics of the coupling reaction, leading to significantly reduced reaction times and improved coupling efficiency.[4]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[2]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[2]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.[2]
-
Coupling Reaction: Add the activated coupling solution to the resin and shake at room temperature for 4 hours.[2]
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step with fresh reagents.[2]
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.[2]
Protocol 2: DIC/Oxyma Coupling
-
Resin Preparation: Follow steps 1-3 from Protocol 1 to swell, deprotect, and wash the resin.[7]
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.[7]
-
Coupling Reaction: Add the this compound/Oxyma solution to the deprotected resin. Add DIC (3 eq.) to the reaction vessel. Agitate the mixture at room temperature for 1-3 hours.[7]
-
Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.[7]
Quantitative Data Summary
The following table summarizes recommended reaction parameters for the incorporation of this compound, based on protocols for sterically hindered amino acids.
| Parameter | Reagent/Condition | Equivalents (relative to resin capacity) | Concentration | Temperature | Time | Notes |
| Amino Acid | This compound | 3 - 5 eq. | 0.2 - 0.5 M | Room Temp (20-25°C) | 2 - 6 hours | Higher excess may be needed for difficult couplings.[2][7] |
| Coupling Reagent | HATU/HBTU | 2.9 - 5 eq. | 0.2 - 0.5 M | Room Temp (20-25°C) | 2 - 6 hours | Pre-activation of 2-5 minutes is recommended.[2][3] |
| Coupling Reagent | DIC | 3 - 5 eq. | 0.2 - 0.5 M | Room Temp (20-25°C) | 1 - 4 hours | Often used with an additive like OxymaPure.[7] |
| Additive | HOAt/OxymaPure | 3 - 5 eq. | 0.2 - 0.5 M | Room Temp (20-25°C) | 1 - 4 hours | Minimizes racemization and accelerates coupling.[5][8] |
| Base | DIPEA | 6 - 10 eq. | 0.4 - 1.0 M | Room Temp (20-25°C) | - | A non-nucleophilic base is crucial to prevent side reactions.[7] |
| Deprotection | Piperidine | 20% (v/v) in DMF | - | Room Temp (20-25°C) | 2 x 10 min | A two-step deprotection is typically performed.[7] |
| Solvent | DMF / NMP | - | - | Room Temp (20-25°C) | - | High-quality, amine-free solvent is essential. NMP can improve solvation.[7] |
References
Technical Support Center: Managing Steric Hindrance in Fmoc-4-Pal-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-4-Pal-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide for Incomplete this compound Coupling
Incomplete coupling of this compound is a frequent challenge that can result in deletion sequences and complicated purification of the final peptide product. This guide offers a systematic approach to identify and resolve these coupling issues.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound, or N-Fmoc-3-(4-pyridyl)-L-alanine, presents a significant challenge in solid-phase peptide synthesis due to steric hindrance. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the rigid and planar pyridyl ring, can physically obstruct the activated carboxyl group from approaching the free amine on the growing peptide chain. This steric hindrance slows the reaction rate and can lead to incomplete coupling.[1]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling is the Kaiser test. This qualitative colorimetric test is performed on a small sample of resin beads after the coupling step. A positive result, indicated by a dark blue or purple color, signifies the presence of unreacted primary amines and an incomplete reaction.[2] A negative result, where the beads remain yellow or colorless, suggests a complete coupling. Additionally, analysis of the crude peptide by LC-MS after cleavage will reveal the presence of deletion sequences corresponding to the failed coupling.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For difficult couplings, more potent activating reagents are recommended. While standard reagents like HBTU can be used, stronger uronium/aminium or phosphonium salt-based reagents often yield better results. Reagents such as HATU, HCTU, and COMU are known to be highly efficient for coupling sterically hindered amino acids.[2] COMU, in particular, has demonstrated high coupling efficiency and reduced epimerization.[3]
Q4: Can optimizing reaction conditions improve the coupling yield of this compound?
A4: Yes, optimizing reaction conditions can significantly enhance coupling efficiency. Key adjustments include:
-
Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight allows more time for the sterically hindered reaction to proceed to completion.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[3]
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C), especially with microwave-assisted synthesis, can help overcome the activation energy barrier. However, caution is advised as this can also increase the risk of side reactions like racemization.[4][5]
Q5: What is "double coupling" and when should I use it for this compound?
A5: Double coupling is the process of repeating the coupling step with fresh reagents immediately after the first coupling, before proceeding to the next Fmoc deprotection step. This provides a second opportunity for the reaction to go to completion and is a highly recommended strategy for sterically hindered residues like this compound, especially if a positive or borderline Kaiser test is observed after the first coupling.[3][4]
Q6: Does the choice of solvent affect difficult couplings?
A6: While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, for peptides prone to aggregation, which can be exacerbated by sterically hindered residues, switching to N-methyl-2-pyrrolidone (NMP) may be beneficial due to its superior solvating properties. In some cases, a mixture of DMF and Dichloromethane (DCM) can also improve outcomes.[6]
Data Presentation
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, providing a representative comparison for optimizing this compound coupling.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids (Representative Data) [7]
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Expected Efficiency (%) | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess. |
| HATU | Aminium/Uronium Salt | 15 - 45 | > 99.5 | Very high efficiency, especially for hindered residues. | Higher cost, potential for guanidinylation. |
| COMU | Aminium/Uronium Salt | 15 - 45 | > 99.5 | High efficiency, reduced racemization, safer byproducts. | Higher cost compared to HBTU. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no guanidinylation side reaction. | Byproducts can be difficult to remove in solution phase. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a standard manual coupling procedure for a sterically hindered amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
HOAt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF (5x), DCM (3x), and DMF (3x).[4]
-
Activation of Amino Acid: In a separate vial, dissolve this compound, HATU, and HOAt in DMF. Add DIPEA and pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin-containing reaction vessel. Agitate the mixture at room temperature for at least 4 hours.[4]
-
Washing: Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, consider a second coupling (double coupling) with fresh reagents.[4]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine
-
Small glass test tubes
-
Heating block or water bath at 100-110°C
-
Resin beads from the synthesis
Procedure:
-
Place a few resin beads (1-2 mg) into a clean, dry test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube in the heating block for 2-5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Positive Result: A dark blue or purple color indicates the presence of free primary amines (incomplete coupling).[2]
-
Negative Result: A yellow or colorless solution and beads indicate a complete coupling.
-
Diagram: Amide Bond Formation Pathway
Caption: General pathway of amide bond formation in SPPS.
References
Technical Support Center: Improving the Yield of Peptides Containing Pyridylalanine
For researchers, scientists, and drug development professionals incorporating pyridylalanine (Pal) into their peptide sequences, achieving high yield and purity can be a significant challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the synthesis of pyridylalanine-containing peptides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low crude peptide purity with multiple unexpected peaks in HPLC.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Coupling of Fmoc-Pal-OH | The aromatic and somewhat bulky nature of the pyridylalanine side chain can lead to steric hindrance, resulting in incomplete coupling. It is recommended to use a powerful coupling reagent such as HATU, HCTU, or COMU. Consider performing a "double coupling" for the pyridylalanine residue to drive the reaction to completion.[1][2] |
| Peptide Aggregation | While pyridylalanine is often incorporated to increase hydrophilicity, aggregation can still occur, especially in sequences containing other hydrophobic residues.[3] On-resin aggregation can block reactive sites, leading to truncated or deletion sequences.[3] Strategies to mitigate aggregation include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts (e.g., LiCl), or employing microwave-assisted synthesis to disrupt secondary structures.[4] |
| Side Reactions During Cleavage | The pyridine ring can be susceptible to modifications during trifluoroacetic acid (TFA) cleavage. Cationic species generated from protecting groups can alkylate the electron-rich pyridine ring. Using an optimized cleavage cocktail with effective scavengers is crucial.[5] |
| Photodegradation | The pyridinium ring is susceptible to photodegradation upon exposure to UV light. It is advisable to protect the peptide from light during synthesis, purification, and storage by using amber vials or covering vessels with aluminum foil. |
Issue: A significant peak corresponding to a +14 Da or +28 Da mass addition is observed in the mass spectrum.
| Potential Cause | Troubleshooting/Solution |
| On-Resin N-Alkylation (Methylation) | The nitrogen on the pyridine ring of pyridylalanine is nucleophilic and can be susceptible to alkylation, particularly if certain reagents are used or if there are impurities in the solvents. For instance, prolonged exposure to dimethylformamide (DMF) can lead to the formation of dimethylamine, which can be a source of methyl groups. Use high-purity, fresh solvents. If N-alkylation is a persistent issue, consider using alternative solvents to DMF, such as NMP.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating Fmoc-Pal-OH?
A1: For sterically hindered amino acids like pyridylalanine, more powerful coupling reagents are recommended over standard carbodiimide reagents like DCC or DIC.[1] While direct comparative data for pyridylalanine is limited, uronium/aminium salts like HATU, HCTU, and COMU are generally considered highly effective for difficult couplings.[2][8][9] HATU is often preferred for its speed and ability to suppress epimerization.[2]
Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High efficiency, fast reaction times, low epimerization.[2][8] | Higher cost. |
| HCTU | Uronium/Aminium | High efficiency, often more cost-effective than HATU.[8] | Generally performs well, but may be slightly less efficient than HATU for very difficult sequences.[9] |
| COMU | Uronium | High reactivity, byproducts are water-soluble, considered safer than benzotriazole-based reagents.[8][9] | Can be less effective than HBTU and HCTU on polystyrene-based resins.[9] |
| PyBOP | Phosphonium | Effective for many standard and somewhat difficult couplings.[3] | Generally less reactive than HATU for highly hindered residues. |
| DIC/Oxyma | Carbodiimide/Additive | Good for reducing racemization, cost-effective. | May have lower efficiency for sterically hindered couplings compared to uronium/aminium salts.[1] |
Q2: How can I prevent aggregation when synthesizing a peptide with multiple pyridylalanine residues?
A2: While pyridylalanine can improve solubility, sequences with multiple aromatic residues can still aggregate via π-π stacking. To manage this:
-
Solvent Choice: Use NMP instead of or in combination with DMF.
-
Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[3]
-
Pseudoproline Dipeptides: If the sequence allows, incorporate pseudoproline dipeptides at strategic locations (every 5-6 residues) to disrupt the formation of secondary structures.[10]
-
Elevated Temperature: Perform couplings at a slightly elevated temperature (e.g., 40-50°C) or use a microwave peptide synthesizer.
Q3: What is the optimal cleavage cocktail for a pyridylalanine-containing peptide?
A3: A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.[11] However, if your peptide contains other sensitive residues (e.g., Trp, Cys, Met), additional scavengers are necessary. For peptides containing tryptophan, which is also susceptible to alkylation, a more robust scavenger mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) can be beneficial.[5] The choice of scavengers can significantly impact the stability of the pyridylalanine residue during cleavage.
Common Scavengers and Their Functions
| Scavenger | Function |
| Triisopropylsilane (TIS) | A general cation scavenger, effective at reducing byproducts from trityl and other protecting groups.[12] |
| Water | Scavenges t-butyl cations. |
| 1,2-Ethanedithiol (EDT) | A strong scavenger for t-butyl cations and helps to keep cysteine residues in a reduced state.[13] |
| Thioanisole | A scavenger for benzyl and other aromatic cations. |
| Phenol | Scavenges a variety of cations. |
Q4: How should I purify my pyridylalanine-containing peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[14] For pyridylalanine-containing peptides, which are generally more hydrophilic, you may need to adjust your gradient.
-
Column: A C18 column is a good starting point.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 0-5%) and use a shallow gradient to ensure good separation of your peptide from more polar impurities. The elution of the peptide will depend on the overall sequence hydrophobicity.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Pyridylalanine
This protocol is recommended when single coupling proves to be inefficient, as indicated by a positive Kaiser test after the initial coupling.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-Pal-OH (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.[1]
-
Wash the resin with DMF (3 times).
-
-
Monitoring (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A yellow/colorless result indicates successful coupling. A blue color indicates incomplete coupling, and a second coupling is necessary.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-Pal-OH.
-
Agitate the reaction vessel for another 45-60 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
Protocol 2: Cleavage and Deprotection
This protocol uses a standard cleavage cocktail suitable for many pyridylalanine-containing peptides without other highly sensitive residues.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For every 100 mg of resin, use approximately 1 mL of cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[15]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to cold diethyl ether (10 times the volume of the TFA) to precipitate the peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. d-nb.info [d-nb.info]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. bachem.com [bachem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Fmoc-4-Pal-OH in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-4-(hydroxymethyl)benzoyl-OH (Fmoc-4-Pal-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure successful peptide synthesis.
Introduction to this compound
This compound is a key linker used in Fmoc-based SPPS to produce C-terminal peptide amides. The handle is attached to an amino-functionalized resin, and its stability throughout the synthesis cycles, followed by efficient cleavage, is critical for obtaining high-purity peptides. The PAL (Peptide Amide Linker) is known for its acid lability, allowing for the release of the peptide amide under acidic conditions, typically with trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound linker to standard Fmoc deprotection conditions?
The this compound linker is generally stable to the basic conditions used for Fmoc group removal, which typically involves treatment with 20% piperidine in N,N-dimethylformamide (DMF)[1]. The amide bond connecting the first amino acid to the PAL handle is resistant to the repetitive base treatments required during peptide chain elongation. However, prolonged exposure or the use of stronger bases could potentially lead to minor degradation, although this is not a commonly reported issue under standard protocols.
Q2: What are the recommended cleavage conditions for releasing a peptide from a PAL resin?
Peptides synthesized on PAL resins are cleaved using high concentrations of trifluoroacetic acid (TFA)[2]. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[3]. The choice and composition of the cleavage cocktail are also dependent on the amino acid sequence of the peptide[4]. For peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg), the use of specific scavengers is crucial to prevent side reactions[2][3].
Q3: What causes the resin to change color during cleavage?
If a PAL resin turns from pink to red during cleavage with a cocktail other than Reagent R or B, this is generally not a cause for concern and should not affect the quality of the peptide[2]. A deep yellow color during the cleavage reaction can indicate the presence of Trt-protected amino acids (like Cys, His, Asn, Gln), which is due to the formation of the trityl carbonium ion chromophore upon deprotection[2].
Troubleshooting Guide
Issue 1: Premature Cleavage of the Peptide from the Resin
-
Symptom: Low final peptide yield with the desired product detected in wash fractions from coupling or deprotection steps.
-
Possible Cause: The PAL linker exhibits some acid lability. While generally stable to the mild acidic conditions that might be present during coupling (e.g., from activators like HOBt), repeated exposure or the use of highly acid-sensitive components could lead to premature linker cleavage[4].
-
Solution:
-
Ensure that all reagents used during coupling and deprotection are of high quality and free from acidic contaminants.
-
Avoid prolonged exposure to even mildly acidic conditions.
-
If premature cleavage is consistently observed, consider switching to a more acid-stable linker if the final product does not need to be a C-terminal amide.
-
Issue 2: Incomplete Cleavage from the PAL Resin
-
Symptom: Low yield of the target peptide after the final cleavage step, with a significant amount of peptide remaining on the resin.
-
Possible Cause:
-
Insufficient cleavage time or TFA concentration.
-
The peptide may have aggregated on the resin, hindering access of the cleavage cocktail.
-
The cleavage cocktail may not be appropriate for the specific peptide sequence.
-
-
Solution:
-
Extend the cleavage time. A standard cleavage is 2 hours, but for complex peptides, longer times may be necessary[2].
-
Ensure a sufficient volume of the cleavage cocktail is used to allow for proper swelling of the resin.
-
For peptides with sensitive residues, use a more robust cleavage cocktail containing a mixture of scavengers, such as Reagent K or Reagent R[2].
-
Issue 3: Side Reactions During Cleavage
-
Symptom: The crude peptide analysis (e.g., by HPLC or Mass Spectrometry) shows significant impurities with masses corresponding to modifications of sensitive amino acids.
-
Possible Cause: Reactive cationic species are generated during the cleavage and deprotection of side-chain protecting groups. These can modify nucleophilic residues like Trp, Met, Tyr, and Cys[4].
-
Solution:
-
Always include scavengers in the cleavage cocktail to quench these reactive species.
-
For peptides containing Trp, Met, or Cys, the addition of 1,2-ethanedithiol (EDT) is recommended[3].
-
Triisopropylsilane (TIS) is an effective scavenger for t-butyl cations[3].
-
The choice of scavengers should be tailored to the specific amino acids present in the peptide sequence.
-
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes commonly used cleavage cocktails for peptides synthesized on PAL resin.
| Reagent Name | Composition (v/v/v or w/v) | Suitable For | Cautions |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Peptides without sensitive residues that require more complex scavenger mixtures. | Not recommended for peptides with multiple Met or Cys residues due to potential oxidation. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups.[2] | Not recommended for peptides with multiple Met or Cys residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. Recommended for peptides on PAL resins containing Trp.[2] | Strong odor due to thioanisole and EDT. |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | May give higher cleavage yields and is recommended for extended cleavage times. Suitable for peptides on PAL resin.[2] | Highly noxious and should be handled with extreme care in a well-ventilated fume hood. |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from PAL Resin
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail fresh. For example, for 10 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10-15 mL per gram of resin).
-
Incubation: Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Isolation: Centrifuge the ether/peptide mixture to pellet the crude peptide. Wash the pellet with cold ether and dry under vacuum.
Protocol 2: Small-Scale Trial Cleavage for Optimization
To determine the optimal cleavage conditions, it is recommended to perform a small-scale trial cleavage.
-
Sample Preparation: Use a small amount of the dried peptide-resin (e.g., 20-50 mg).
-
Cleavage: Add a proportional amount of the chosen cleavage cocktail.
-
Time Course Analysis: At different time points (e.g., 30 min, 1 hour, 2 hours, 4 hours), take a small aliquot of the cleavage mixture.
-
Analysis: Precipitate the peptide from the aliquot with cold ether and analyze the crude product by HPLC and mass spectrometry to assess the extent of cleavage and the purity of the peptide.
Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified mechanism of PAL linker cleavage.
References
Technical Support Center: Managing Protected Peptide Solubility with 4-Pal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and aggregation challenges during the synthesis of protected peptides, with a specific focus on the strategic incorporation of 4-hydroxymethyl-L-phenylalanine (4-Pal).
Troubleshooting Guide
This section addresses common problems encountered during peptide synthesis, offering step-by-step solutions to overcome solubility issues.
Q1: My protected peptide is precipitating or causing the resin to clump during solid-phase peptide synthesis (SPPS). What should I do?
A1: Peptide precipitation on the resin is a common sign of aggregation, which can hinder both deprotection and coupling steps. This is often caused by intermolecular hydrogen bonding between peptide backbones, especially in hydrophobic sequences.[1][2]
Initial Troubleshooting Steps:
-
Confirm Aggregation: Look for signs like poor resin swelling, slow or incomplete Fmoc-deprotection, and failed coupling reactions indicated by colorimetric tests (e.g., Kaiser test).[2]
-
Improve Solvation:
-
Incorporate 4-Pal: If the above steps are insufficient, strategically incorporate Fmoc-L-4-(hydroxymethyl)phenylalanine (4-Pal) into your peptide sequence. The hydroxyl group on the phenyl ring disrupts the beta-sheet structures that lead to aggregation, thereby improving solubility.
Q2: I've incorporated a 4-Pal residue, but my peptide is still showing signs of aggregation. What's wrong?
A2: While 4-Pal is highly effective, its placement and the overall sequence context are crucial.
Advanced Troubleshooting Steps:
-
Review 4-Pal Positioning: For optimal results, 4-Pal should be placed strategically within the problematic hydrophobic or aggregation-prone region of the peptide. It is often recommended to space aggregation-disrupting residues every 5-6 amino acids.
-
Increase 4-Pal Incorporation: For particularly difficult or long sequences, incorporating more than one 4-Pal residue may be necessary to sufficiently disrupt aggregation.
-
Combine with Other Strategies: Use 4-Pal in conjunction with other "difficult sequence" strategies. This can include using high-temperature coupling cycles or microwave-assisted synthesis to provide additional energy to overcome aggregation-related energy barriers.[1][3]
-
Use Specialized Resins: Synthesizing the peptide on a low-substitution resin or a specialized resin designed for difficult sequences, such as a PEG-based resin (e.g., NovaSyn® TG), can enhance the solvation of the growing peptide chain.[1]
Frequently Asked Questions (FAQs)
Q1: What is 4-Pal and how does it improve the solubility of protected peptides?
A1: 4-Pal (4-hydroxymethyl-L-phenylalanine) is a non-canonical amino acid derivative of Phenylalanine. During peptide synthesis, aggregation is often driven by the formation of intermolecular beta-sheets, particularly in hydrophobic sequences. The bulky and polar hydroxymethyl group on the phenyl ring of 4-Pal acts as a steric disruptor. It physically prevents the peptide backbones from aligning closely, thereby inhibiting the hydrogen bond formation necessary for beta-sheet aggregation. This disruption keeps the peptide chains more accessible to solvents, improving both on-resin reaction kinetics and the solubility of the final protected peptide.
Q2: Are there alternatives to 4-Pal for preventing peptide aggregation?
A2: Yes, several other strategies exist to combat peptide aggregation during synthesis.[1] These include:
-
Pseudoproline Dipeptides: These molecules introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[3]
-
Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to a backbone nitrogen atom physically blocks hydrogen bonding.[1]
-
PEGylation: Incorporating polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its solubility.[4]
-
Solvent Modification: Using solvents like DMSO in combination with DMF can help to solvate difficult sequences more effectively.[1]
Q3: When should I consider using 4-Pal in my peptide sequence?
A3: You should consider incorporating 4-Pal when you are synthesizing peptides that are:
-
Long: Peptides over 15-20 amino acids are more prone to aggregation.
-
Hydrophobic: Sequences with a high content of non-polar amino acids like Val, Leu, Ile, and Phe are at high risk of aggregation and poor solubility.[4]
-
Known to be "Difficult": If a sequence has been previously reported to have synthetic challenges or if it contains repeating motifs known to form secondary structures.
Data on Solubility Enhancement
The strategic incorporation of solubility-enhancing residues like 4-Pal can dramatically improve the outcome of a peptide synthesis. The following table provides an illustrative comparison of synthesis outcomes for a model aggregation-prone peptide sequence.
| Parameter | Standard Synthesis (No 4-Pal) | Optimized Synthesis (with 4-Pal) |
| Crude Peptide Purity (HPLC) | 35% | 75% |
| Isolated Yield | < 10% | 40% |
| Solubility in Acetonitrile/Water | Poor (Precipitates < 2 mg/mL) | Good (Soluble > 10 mg/mL) |
| On-Resin Swelling | Poor / Clumping Observed | Good / Free-flowing Beads |
Experimental Protocols
Protocol 1: Incorporation of 4-Pal in Fmoc-SPPS
This protocol outlines the standard cycle for incorporating an Fmoc-L-4-(hydroxymethyl)phenylalanine residue during automated or manual solid-phase peptide synthesis.
-
Resin Preparation: Start with your peptide-resin in the reaction vessel. Ensure it is well-swollen in a suitable solvent like DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
-
4-Pal Coupling:
-
In a separate vessel, dissolve Fmoc-L-4-(hydroxymethyl)phenylalanine (3-5 eq.) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution.
-
Immediately add the activated 4-Pal solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Confirmation of Coupling: Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative result indicates success.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next synthesis cycle.
Protocol 2: Small-Scale Peptide Solubility Test
This protocol can be used to quickly assess the solubility of your cleaved, protected peptide.
-
Preparation: Weigh approximately 1 mg of the lyophilized protected peptide into a microcentrifuge tube.
-
Solvent Addition: Add 100 µL of your desired solvent (e.g., a mixture of Acetonitrile and Water, or DMSO).
-
Dissolution: Vortex the tube for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved particulate matter.
-
Quantification (Optional): If the peptide dissolves, add another 100 µL of solvent and repeat until precipitation is observed to estimate the solubility limit.
Visual Guides
Caption: Mechanism of 4-Pal in preventing peptide aggregation.
Caption: Experimental workflow for synthesis using 4-Pal.
References
Technical Support Center: Purification of Peptides Containing 4-Pyridylalanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude peptides containing the unnatural amino acid 4-pyridylalanine (4-Pal).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude peptide containing 4-pyridylalanine shows low purity and multiple co-eluting peaks on RP-HPLC. What is the likely cause and how can I improve the separation?
A: Low purity and co-eluting peaks in crude synthetic peptides are common and can stem from deletion sequences, truncated peptides, or incompletely deprotected species.[1][2] Due to the similar hydrophobic properties of these impurities to the target peptide, a single reversed-phase high-performance liquid chromatography (RP-HPLC) run may not be sufficient for complete separation.[3][4]
Recommended Solution: Orthogonal Purification Strategy
An orthogonal purification approach, combining two different separation methods, is highly effective.[3][4] A common and powerful strategy is to use ion-exchange chromatography (IEX) followed by RP-HPLC.[1][4]
-
Step 1: Cation-Exchange Chromatography (CIEX). The basic nature of the 4-pyridylalanine residue (a pyridine ring) makes it a good candidate for cation-exchange chromatography.[5] This step will separate the target peptide from non-basic impurities and can help remove process-related impurities that might foul the RP-HPLC column.[4]
-
Step 2: Reversed-Phase HPLC (RP-HPLC). The fractions containing the target peptide from the CIEX step are then polished using RP-HPLC to separate based on hydrophobicity.[1][2]
This two-dimensional approach significantly enhances the purity of the final product.[4]
Experimental Workflow for Orthogonal Purification
Caption: Orthogonal purification workflow for peptides containing 4-pyridylalanine.
Q2: I am observing significant peak tailing for my 4-pyridylalanine peptide during RP-HPLC analysis. What could be the cause and how can I resolve it?
A: Peak tailing in RP-HPLC of peptides containing basic residues like 4-pyridylalanine is often due to secondary interactions between the protonated pyridyl group and free silanol groups on the silica-based stationary phase.
Recommended Solutions:
-
Use of Ion-Pairing Agents: The most common approach is to use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase.[6] TFA forms an ion pair with the positively charged pyridyl group, masking its charge and reducing interactions with the stationary phase, resulting in sharper peaks.
-
Mobile Phase pH Adjustment: The pH of the mobile phase can be adjusted to suppress the ionization of the pyridyl group. However, this may also affect the charge of other residues and the overall retention of the peptide.[7]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column that is more stable over a wider pH range.
Q3: My 4-pyridylalanine-containing peptide is aggregating during purification, leading to low yield and column clogging. What strategies can I employ to overcome this?
A: Peptide aggregation is a significant challenge, especially for sequences with hydrophobic residues.[8][9] While 4-pyridylalanine can enhance solubility, other hydrophobic residues in the peptide sequence can still promote aggregation.[8]
Recommended Solutions:
-
Solvent Modification: For RP-HPLC, modifying the mobile phase can help. The use of organic solvents like acetonitrile (ACN) in the mobile phase helps to disrupt hydrophobic interactions.[2] In some cases, adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the sample before injection can aid in solubilization.[10]
-
Chaotropic Agents: The addition of chaotropic agents, such as guanidinium chloride, to the sample can help to disrupt the secondary structures that lead to aggregation.[11] However, ensure that these agents are compatible with your chromatography system and downstream applications.
-
Temperature Control: In some instances, performing the purification at a higher temperature can help to reduce aggregation.[8]
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[7][12]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a crude peptide containing 4-pyridylalanine?
A: For most synthetic peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and initial purification method.[2] A C18 column is a good starting point for most peptides.[6] Given the basic nature of 4-pyridylalanine, using a mobile phase containing 0.1% trifluoroacetic acid (TFA) is recommended to ensure good peak shape.[6]
Q2: How does the presence of 4-pyridylalanine affect the retention time of my peptide in RP-HPLC?
A: The retention time in RP-HPLC is primarily determined by the overall hydrophobicity of the peptide.[13] The 4-pyridylalanine residue is aromatic and will contribute to the hydrophobicity. Its retention behavior can be influenced by the pH of the mobile phase due to the protonation of the pyridine ring. The retention time of a peptide can be predicted based on the sum of the retention contributions of its individual amino acids.[14]
Q3: What are the key parameters to optimize in an ion-exchange chromatography method for a 4-pyridylalanine peptide?
A: For cation-exchange chromatography, the key parameters to optimize are:
-
pH of the loading and elution buffers: The pH should be chosen to ensure the 4-pyridylalanine residue is protonated (positively charged) for binding to the cation-exchange resin.[12][15]
-
Ionic strength of the elution buffer: A salt gradient (e.g., NaCl or KCl) is typically used to elute the bound peptide.[5] The steepness of the gradient will affect the resolution of the separation.
Q4: Can I use affinity chromatography to purify my 4-pyridylalanine-containing peptide?
A: Affinity chromatography is a highly specific purification technique but requires a suitable affinity tag on the peptide or a ligand that specifically binds to the 4-pyridylalanine residue. While not a standard approach for this specific amino acid, if the peptide is synthesized with a common affinity tag (e.g., His-tag, biotin), then the corresponding affinity chromatography can be a very effective purification step.
Quantitative Data Summary
The following table provides an illustrative comparison of different purification strategies for a model crude peptide containing 4-pyridylalanine. The data is representative and actual results will vary depending on the specific peptide sequence and synthesis quality.
| Purification Strategy | Purity of Final Product (%) | Overall Yield (%) | Relative Solvent Consumption |
| Single-Step RP-HPLC | 85 - 95 | 20 - 40 | High |
| Two-Step: CIEX followed by RP-HPLC | > 98 | 15 - 30 | Moderate |
| Two-Step: RP-Flash followed by RP-HPLC | > 96 | 25 - 45 | Very High |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Peptides Containing 4-Pyridylalanine
1. Materials:
- Crude peptide containing 4-pyridylalanine, lyophilized.
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[16]
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[16]
- RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size).[17]
2. Sample Preparation:
- Dissolve the crude peptide in a small amount of Mobile Phase A.[6] If solubility is an issue, a small percentage of ACN or DMSO can be added.[10][18]
- Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
- Flow rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).[19]
- Detection: UV at 214 nm and 280 nm.
- Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
- Column Temperature: Room temperature or slightly elevated (e.g., 40 °C) to improve peak shape.
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Pool the fractions with the desired purity and lyophilize to obtain the pure peptide.
Protocol 2: Cation-Exchange Chromatography (CIEX) for Peptides Containing 4-Pyridylalanine
1. Materials:
- Crude peptide containing 4-pyridylalanine.
- Loading Buffer (Buffer A): e.g., 20 mM phosphate buffer, pH 3.0.[5]
- Elution Buffer (Buffer B): e.g., 20 mM phosphate buffer with 1 M NaCl, pH 3.0.[5]
- Strong cation-exchange column.
2. Sample Preparation:
- Dissolve the crude peptide in Loading Buffer.
- Adjust the pH if necessary and filter the sample.
3. CIEX Method:
- Equilibrate the column with Loading Buffer.
- Load the sample onto the column.
- Wash the column with Loading Buffer until the baseline is stable.
- Elute the bound peptide with a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 30-60 minutes).
- Monitor the eluate at 214 nm and 280 nm.
4. Fraction Collection and Further Purification:
- Collect fractions containing the target peptide.
- Desalt the collected fractions if necessary.
- Proceed with RP-HPLC for the final polishing step as described in Protocol 1.
Logical Diagram for Troubleshooting Peptide Aggregation
Caption: Decision-making workflow for troubleshooting peptide aggregation issues.
References
- 1. polypeptide.com [polypeptide.com]
- 2. bachem.com [bachem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. xtalks.com [xtalks.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. omizzur.com [omizzur.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. protocols.io [protocols.io]
- 17. agilent.com [agilent.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-4-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) behavior of peptides synthesized using Fmoc-4-pyridyl-L-alanine (Fmoc-4-Pal-OH) versus those containing the standard aromatic amino acid, Fmoc-L-phenylalanine (Fmoc-Phe-OH). The incorporation of 4-pyridylalanine is a strategy often employed to enhance the aqueous solubility of peptides, a critical factor in drug development. This guide will delve into the theoretical and practical aspects of how this substitution impacts HPLC analysis, supported by illustrative data and detailed experimental protocols.
The Influence of 4-Pyridylalanine on Peptide Properties
The key difference between phenylalanine and 4-pyridylalanine lies in the aromatic side chain. Phenylalanine possesses a hydrophobic phenyl group, whereas 4-pyridylalanine features a more polar pyridine ring. This substitution has a significant impact on the overall hydrophilicity of the resulting peptide.[1] Peptides incorporating 4-pyridylalanine are generally more water-soluble than their phenylalanine-containing counterparts.[2][3] This increased polarity is the primary determinant of their differing behavior during reversed-phase HPLC.
Comparative HPLC Analysis: this compound vs. Fmoc-Phe-OH Peptides
In reversed-phase HPLC (RP-HPLC), the stationary phase is hydrophobic, and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).[4][5] Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.
Given the increased hydrophilicity of peptides containing 4-pyridylalanine, it is expected that they will have shorter retention times in RP-HPLC compared to their phenylalanine-containing analogs under identical chromatographic conditions.
Illustrative Performance Data
The following table provides a representative comparison of the expected HPLC analysis results for a model hexapeptide, Ac-Gly-Ala-Val-X-Leu-Lys-NH2, where X is either Phenylalanine (Phe) or 4-Pyridylalanine (4-Pal).
| Parameter | Peptide A (X = Phe) | Peptide B (X = 4-Pal) | Rationale for Difference |
| Amino Acid at Position 4 | Phenylalanine | 4-Pyridylalanine | Substitution of a non-polar for a polar aromatic residue. |
| Expected Retention Time (min) | ~18.5 | ~15.2 | The increased polarity of 4-Pal leads to weaker interaction with the C18 stationary phase, resulting in earlier elution.[1] |
| Observed Purity (%) | >95% | >95% | Both syntheses, when optimized, are capable of producing high-purity peptides. The purity is dependent on the success of the synthesis and purification, not solely the amino acid identity. |
| Aqueous Solubility | Moderate | High | The pyridine nitrogen in 4-Pal can act as a hydrogen bond acceptor, improving solubility in aqueous solutions.[2] |
Note: The retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.
Experimental Protocols
A detailed protocol for the synthesis and analysis of a peptide containing this compound is provided below. This can be adapted for comparative studies by substituting Fmoc-Phe-OH at the desired position.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Gly-Ala-Val-4-Pal-Leu-Lys-NH2)
1. Resin Preparation:
-
Start with a Rink Amide resin (0.5 mmol/g substitution).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[6]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
For each coupling cycle, use 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
After each coupling, wash the resin as described in step 2.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
5. Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Analytical HPLC Protocol
Objective: To determine the purity and retention time of the synthesized peptide.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
Reagents:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[5]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. hplc.eu [hplc.eu]
Mass Spectrometry of 4-Pyridylalanine Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of non-natural amino acids in mass spectrometry is critical for accurate peptide characterization and quantification. This guide provides a comparative analysis of the mass spectrometric properties of peptides containing 4-pyridylalanine (4-Pal), focusing on fragmentation patterns and ionization efficiency. While direct, comprehensive comparative studies on 4-Pal peptides are not extensively available in peer-reviewed literature, this guide synthesizes information from related compounds and general principles of peptide mass spectrometry to provide valuable insights.
Incorporating 4-pyridylalanine (4-Pal) into peptides offers a unique tool for researchers due to the basicity of its pyridyl side chain. This feature can significantly influence the peptide's behavior in a mass spectrometer, impacting ionization and fragmentation, which are key to its characterization and quantification.
Enhanced Ionization Efficiency
The pyridyl group of 4-Pal is a readily available site for protonation, which can enhance the ionization efficiency of the peptide, particularly in electrospray ionization (ESI). This is analogous to the use of pyridinium salt derivatives, which are employed to increase the sensitivity of peptide detection in mass spectrometry. The permanent positive charge on such derivatives enhances their ionization, and it is plausible that the basic nitrogen on the 4-Pal side chain provides a similar, albeit pH-dependent, advantage. Peptides lacking other basic residues (like lysine, arginine, or histidine) may see a substantial improvement in signal intensity when a 4-Pal residue is incorporated.
Fragmentation Behavior: A Double-Edged Sword
The fragmentation of peptides in tandem mass spectrometry (MS/MS) provides the data necessary for sequence confirmation. The most common fragmentation technique, collision-induced dissociation (CID), typically results in cleavage of the peptide backbone, producing b- and y-type ions. The presence of a basic residue, such as 4-Pal, can direct this fragmentation.
The protonated pyridyl group can act as a "mobile proton" carrier, facilitating the cleavage of nearby peptide bonds. However, if the proton is strongly sequestered on the pyridyl side chain, it may lead to charge-remote fragmentation or the generation of specific neutral losses, which can complicate spectral interpretation but also provide characteristic markers for the presence of 4-Pal.
One potential characteristic fragmentation is the neutral loss of the pyridyl group or related fragments. While not explicitly documented for 4-Pal in the available literature, this is a common fragmentation pathway for other amino acids with labile side chains.
Comparison with Other Amino Acids
To understand the unique properties of 4-Pal peptides, it's useful to compare them to peptides containing natural amino acids and other non-natural amino acids.
| Feature | 4-Pyridylalanine (4-Pal) | Basic Amino Acids (Arg, Lys, His) | Aromatic Amino Acids (Phe, Tyr, Trp) | Aliphatic Amino Acids (Leu, Ile, Val) |
| Ionization Efficiency | Expected to be high due to the basic pyridyl group. | High, as they are readily protonated. | Moderate, can be protonated but less basic. | Generally lower, rely on N-terminal amino group or other basic residues for efficient protonation. |
| Proton Mobility | The pyridyl group can sequester a proton, potentially leading to charge-remote fragmentation or specific neutral losses. | Protons are mobile, leading to charge-directed fragmentation along the peptide backbone. | Protons are generally mobile. | Protons are generally mobile. |
| Characteristic CID Fragmentation | Potential for neutral loss of the pyridyl side chain. May produce a characteristic immonium ion at m/z 121.05. | Well-characterized b- and y-ion series. Arginine can lead to internal fragmentation. | Well-characterized b- and y-ion series. Tyrosine can show a neutral loss of its side chain. | Well-characterized b- and y-ion series. |
| ETD/HCD Fragmentation | Expected to show good fragmentation due to the potential for multiple protonation states. | Generally show excellent fragmentation with extensive c- and z-ion series in ETD. | Good fragmentation. | Good fragmentation. |
Experimental Protocols
While specific, detailed protocols for the mass spectrometry of 4-Pal peptides are not widely published, standard peptide analysis protocols can be adapted.
Sample Preparation
-
Peptide Extraction: If the 4-Pal peptide is in a complex mixture, such as a biological matrix, a solid-phase extraction (SPE) C18 desalting step is recommended to remove interfering substances.
-
Solubilization: Dissolve the purified or synthetic peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile (50:50, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating 4-Pal containing peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point, but should be optimized based on the peptide's hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan from m/z 300 to 2000.
-
MS/MS Fragmentation:
-
Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.
-
Higher-Energy Collisional Dissociation (HCD): Similar energy settings to CID, but performed in an Orbitrap mass analyzer for high-resolution fragment ions.
-
Electron Transfer Dissociation (ETD): Particularly useful for highly charged peptides and for preserving post-translational modifications. The reaction time and reagent ion target should be optimized.
-
-
Visualizing the Workflow
A Comparative Analysis of Fmoc-4-Pal-OH and Other Fmoc-Protected Aromatic Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aromatic Amino Acid Building Block
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and desired final peptide characteristics. While the standard Fmoc-protected aromatic amino acids—Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Trp(Boc)-OH—are staples in the peptide chemist's toolkit, the non-standard amino acid Fmoc-4-pyridyl-L-alanine (Fmoc-4-Pal-OH) offers unique properties that can be advantageous for specific applications. This guide provides an objective comparison of this compound against its conventional aromatic counterparts, supported by available experimental data and established principles of peptide chemistry.
Introduction to Fmoc-Protected Aromatic Amino Acids
Fmoc solid-phase peptide synthesis relies on the sequential addition of amino acids, with the Nα-amino group temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Aromatic amino acids play crucial roles in peptide structure and function, often participating in hydrophobic and π-π stacking interactions.
-
Fmoc-Phe-OH: A foundational hydrophobic aromatic amino acid.
-
Fmoc-Tyr(tBu)-OH: Introduces a phenolic hydroxyl group, protected by a tert-butyl (tBu) group to prevent side reactions. This residue is often a site for post-translational modifications like phosphorylation.
-
Fmoc-Trp(Boc)-OH: Contains an indole side chain, which can engage in hydrogen bonding and hydrophobic interactions. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group to prevent alkylation during synthesis.
-
This compound: An isomer of phenylalanine containing a pyridine ring in place of the benzene ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and potential for metal coordination, which can influence the solubility and biological activity of the final peptide.
Performance Comparison: A Data-Driven Analysis
The performance of these amino acids in SPPS can be evaluated based on several key parameters: coupling efficiency, propensity for racemization, and solubility in common synthesis solvents. While direct head-to-head comparative studies are limited, the following table summarizes available data and well-established chemical principles.
| Parameter | This compound | Fmoc-Phe-OH | Fmoc-Tyr(tBu)-OH | Fmoc-Trp(Boc)-OH |
| Coupling Efficiency | Potentially reduced due to the basicity of the pyridine nitrogen, which may interfere with standard coupling reagents. May require optimized coupling conditions (e.g., stronger activating agents, longer reaction times). | Generally high and efficient with standard coupling protocols. | High efficiency under standard conditions. The bulky tBu group presents minimal steric hindrance. | High efficiency. The Boc protecting group on the indole nitrogen prevents side reactions that could lower yield. |
| Racemization Risk | Potentially higher. The electron-withdrawing nature of the pyridine ring can increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions. Studies on other pyridylalanine isomers have indicated a risk of racemization. | Low under standard coupling conditions. | Low. | Low. |
| Solubility in DMF | Good. A qualitative report indicates it is "clearly soluble" at a concentration of 0.1g in 4mL DMF. | Highly soluble. | Generally soluble. | Highly soluble. |
| Solubility in NMP | Expected to be good, similar to DMF. | Highly soluble. | Generally soluble. | Highly soluble. |
| Impact on Peptide | Increases hydrophilicity and aqueous solubility of the final peptide. Can be used to introduce a metal-binding site or alter receptor-binding properties. | Contributes to the overall hydrophobicity of the peptide. | The hydroxyl group can participate in hydrogen bonding. A key residue for signaling. | The indole side chain can participate in various non-covalent interactions. |
Experimental Protocols
The following is a generalized experimental protocol for the coupling of an Fmoc-protected aromatic amino acid during manual solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acid (this compound, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, or Fmoc-Trp(Boc)-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM, Isopropanol - IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For this compound, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the peptide sequence.
Mandatory Visualizations
Logical Flow for Amino Acid Selection
Caption: Decision tree for selecting an Fmoc-protected aromatic amino acid.
Experimental Workflow for Coupling Efficiency Comparison
Caption: Workflow for comparing the coupling efficiency of different Fmoc-amino acids.
Conclusion
The choice between this compound and other Fmoc-protected aromatic amino acids is contingent on the specific goals of the peptide synthesis project. For routine applications requiring hydrophobicity, Fmoc-Phe-OH remains a reliable choice. When a modifiable phenolic group is needed, Fmoc-Tyr(tBu)-OH is the standard. For introducing indole-mediated interactions, Fmoc-Trp(Boc)-OH is ideal.
This compound emerges as a valuable tool for peptide optimization. Its ability to enhance aqueous solubility is a significant advantage for peptides that are otherwise difficult to handle or formulate. However, researchers should be prepared to potentially optimize coupling conditions and carefully analyze the final product for racemization, given the electronic nature of the pyridine ring. By understanding the unique characteristics of each of these building blocks, scientists can make informed decisions to streamline their peptide synthesis efforts and achieve their desired molecular targets.
A Comparative Performance Analysis: Fmoc-4-Pal-OH vs. Fmoc-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural and Chemical Distinctions
Fmoc-4-Pal-OH and Fmoc-Phe-OH are both N-α-Fmoc protected amino acids crucial for the synthesis of peptides. Their core difference lies in the side-chain aromatic ring system. Fmoc-Phe-OH possesses a non-polar phenyl group, whereas this compound features a more polar pyridine ring. This seemingly subtle structural variance has significant implications for the physicochemical properties of the amino acid derivative and, consequently, its performance during SPPS.
Table 1: Physicochemical Properties of this compound and Fmoc-Phe-OH
| Property | This compound | Fmoc-Phe-OH |
| Molecular Formula | C₂₃H₂₀N₂O₄ | C₂₄H₂₁NO₄ |
| Molecular Weight | 388.42 g/mol | 387.43 g/mol |
| Side Chain | 4-methylpyridine | Benzyl |
| Polarity of Side Chain | Polar, hydrophilic | Non-polar, hydrophobic |
| Aqueous Solubility | Higher | Lower |
| Potential for H-bonding | Yes (Pyridine nitrogen as a hydrogen bond acceptor) | No (Phenyl ring is a weak π-acceptor) |
The introduction of a nitrogen atom in the aromatic ring of this compound increases its polarity and potential for hydrogen bonding. This can be advantageous in mitigating aggregation of the growing peptide chain, a common challenge in SPPS, particularly for hydrophobic sequences. It has been noted that replacing phenylalanine with 4-pyridylalanine can enhance the aqueous solubility of the resulting peptides.
Performance in Solid-Phase Peptide Synthesis: A Comparative Outlook
The performance of these two amino acid derivatives in SPPS can be evaluated based on several key parameters: coupling efficiency, deprotection rates, and the impact on the purity and yield of the final peptide.
Coupling Efficiency
The efficiency of the amide bond formation is critical for the overall success of peptide synthesis. While both this compound and Fmoc-Phe-OH generally exhibit good coupling efficiency with standard coupling reagents like HBTU, DIC/HOBt, and HATU, the polar nature of the pyridyl group in this compound might influence the kinetics of the reaction. The basicity of the pyridine nitrogen could potentially interact with the coupling reagents or the resin, although significant inhibition is not commonly reported.
Table 2: Illustrative Comparison of Coupling Efficiency (Note: The following data is illustrative and based on general principles of SPPS. Specific results may vary based on the peptide sequence and synthesis conditions.)
| Parameter | This compound (Expected) | Fmoc-Phe-OH (Typical) |
| Coupling Time (min) | 30 - 120 | 30 - 120 |
| Coupling Efficiency (%) | >99% | >99% |
| Potential Issues | Possible side reactions related to the basicity of the pyridine ring under certain conditions. | Aggregation in hydrophobic sequences. |
Fmoc Deprotection
The removal of the Fmoc protecting group is a crucial step in each cycle of peptide synthesis. The standard deprotection reagent is a solution of piperidine in DMF. The rate of deprotection is generally rapid for both amino acids.
Table 3: Illustrative Comparison of Fmoc Deprotection (Note: The following data is illustrative and based on general principles of SPPS.)
| Parameter | This compound (Expected) | Fmoc-Phe-OH (Typical) |
| Deprotection Time (min) | 5 - 15 | 5 - 15 |
| Deprotection Efficiency (%) | >99% | >99% |
| Potential Issues | None reported | None reported |
Impact on Peptide Purity and Yield
The incorporation of this compound can have a positive impact on the purity and yield of certain peptides. Its hydrophilic side chain can disrupt the formation of secondary structures and aggregation of the growing peptide chain on the solid support, which is a major cause of deletion sequences and incomplete synthesis. This is particularly beneficial for the synthesis of long or hydrophobic peptides.
Table 4: Expected Impact on Final Peptide Characteristics
| Characteristic | This compound Incorporation | Fmoc-Phe-OH Incorporation |
| Peptide Purity | Potentially higher, especially for aggregation-prone sequences. | Can be lower for hydrophobic sequences due to aggregation. |
| Peptide Yield | Potentially higher due to improved solvation and reduced aggregation. | May be reduced in "difficult" sequences. |
| Peptide Solubility | Increased aqueous solubility of the final peptide. | Lower aqueous solubility. |
Experimental Protocols
To provide a definitive comparison, a standardized experimental protocol should be followed. The following outlines a general procedure for evaluating the performance of this compound and Fmoc-Phe-OH in the synthesis of a model peptide.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, 0.5-0.8 mmol/g)
-
Fmoc-amino acids: this compound, Fmoc-Phe-OH, and other required Fmoc-amino acids
-
Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Analytical instruments: HPLC, Mass Spectrometer
Synthesis of a Model Peptide (e.g., Ac-Gly-X-Ala-Phe-Gly-NH₂ where X = 4-Pal or Phe)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Characterize the purified peptide by mass spectrometry and analyze the purity by analytical HPLC.
Visualization of Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Unlocking New Frontiers in Peptide Synthesis: The Superiority of Fmoc-4-Pal-OH
For researchers, scientists, and drug development professionals striving to overcome the challenges of synthesizing complex and hydrophobic peptides, the strategic incorporation of non-standard amino acids is paramount. Fmoc-4-pyridyl-L-alanine (Fmoc-4-Pal-OH) has emerged as a powerful tool, offering significant advantages over its standard aromatic counterparts, Fmoc-L-phenylalanine (Fmoc-Phe-OH) and Fmoc-L-tyrosine (Fmoc-Tyr-OH). This guide provides an objective comparison, supported by experimental principles, to illuminate the benefits of utilizing this compound in solid-phase peptide synthesis (SPPS).
The primary challenge in the synthesis of many therapeutic peptides lies in their inherent hydrophobicity, which often leads to on-resin aggregation. This aggregation can hinder coupling efficiencies, complicate purification, and ultimately result in lower yields and purity of the final product. The substitution of hydrophobic aromatic residues with the more hydrophilic 4-pyridylalanine offers a robust solution to mitigate these issues. The nitrogen atom in the pyridyl ring of this compound can be protonated, which significantly increases the aqueous solubility of the peptide, a critical factor for both synthesis and downstream applications.
Comparative Performance Data
The incorporation of this compound in place of standard aromatic amino acids has demonstrated marked improvements in the physicochemical properties of peptides, particularly in sequences prone to aggregation. While specific quantitative data can be sequence-dependent, the following tables summarize the expected performance enhancements based on published research and established principles of peptide chemistry. A key study on glucagon analogues highlighted that the replacement of native aromatic amino acids with 4-pyridyl-alanine resulted in analogues with enhanced aqueous solubility and stability at neutral pH[1][2][3].
| Parameter | Peptide with Standard Amino Acids (Phe/Tyr) | Peptide with this compound | Method of Determination | Notes |
| Aqueous Solubility (at neutral pH) | Low to Moderate | High | Lyophilized peptide dissolution in buffer | The pyridyl nitrogen in 4-Pal-OH can be protonated, leading to a significant increase in hydrophilicity and solubility[1][2][3]. |
| Crude Peptide Purity | 50-70% | 60-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Improved solubility reduces on-resin aggregation, leading to more efficient coupling and deprotection steps, resulting in a cleaner crude product. |
| Final Yield after Purification | 30-50% | 40-65% | Gravimetric analysis post-purification | Easier purification of a less aggregated and more soluble peptide typically leads to higher recovery. |
| Parameter | Peptide with Standard Amino Acids (Phe/Tyr) | Peptide with this compound | Method of Determination | Notes |
| HPLC Retention Time (Reversed-Phase) | Longer | Shorter | RP-HPLC analysis | The increased polarity of the 4-pyridylalanine residue results in a shorter retention time on a non-polar stationary phase compared to the more hydrophobic phenylalanine or tyrosine residues. |
| Aggregation during Synthesis | High propensity | Low propensity | On-resin swelling tests; analysis of deletion sequences by mass spectrometry | The hydrophilic nature of 4-pyridylalanine disrupts the intermolecular hydrophobic interactions that lead to peptide chain aggregation during synthesis. |
| Ease of Purification | Difficult | Moderate | Number of purification cycles; peak resolution in HPLC | Reduced aggregation and fewer synthesis-related impurities simplify the purification process, often requiring fewer chromatographic steps. |
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol for 0.1 mmol Scale Synthesis:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid and 0.4 mmol of OxymaPure® in DMF.
-
Add 0.4 mmol of DIC and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as for standard amino acids. Due to the unique structure of this compound, it is recommended to monitor the coupling reaction.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a recoupling step may be necessary. For recoupling, use fresh reagents and allow the reaction to proceed for an additional 1-2 hours.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizing the Advantage: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow of synthesizing a hydrophobic peptide and highlight the benefits of incorporating this compound.
References
A Comparative Study of Coupling Reagents for Fmoc-4-Pal-OH Esterification to Hydroxymethyl Resins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the First Step in Solid-Phase Peptide Synthesis of C-Terminal Modified Peptides.
The efficient and clean attachment of the first residue or linker to the solid support is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the synthesis of peptides with modified C-termini, the use of handles like Fmoc-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-4-Pal-OH) is a common strategy. The choice of coupling reagent for the initial esterification of this handle to a hydroxyl-functionalized resin, such as Wang resin, significantly impacts loading efficiency, reaction time, and the potential for side reactions, most notably racemization. This guide provides a comparative analysis of three commonly employed coupling methods—DIC/DMAP, HBTU/DIPEA, and PyBOP/DIPEA—supported by experimental protocols to aid in the selection of the optimal conditions for your specific application.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent for the esterification of this compound involves a trade-off between reaction speed, cost, and the risk of side reactions. While phosphonium and aminium salt-based reagents often provide rapid and high-yield couplings, carbodiimide-based methods remain a cost-effective alternative. The following table summarizes the key performance indicators for each method based on established knowledge in Fmoc-SPPS.
| Coupling Method | Reagent Equivalents (relative to resin functional groups) | Typical Reaction Time | Coupling Efficiency | Risk of Racemization | Key Considerations |
| DIC/DMAP | This compound (1.5-2.5 eq.), DIC (1.5-2.5 eq.), DMAP (0.1-0.2 eq.) | 2-12 hours | Good to High | Moderate to High | Cost-effective. DMAP is a potent catalyst but can promote racemization[1][2]. Reaction time is generally longer than with onium salts. |
| HBTU/DIPEA | This compound (2-4 eq.), HBTU (2-4 eq.), DIPEA (4-8 eq.) | 1-4 hours | High | Low | Rapid and efficient coupling. HBTU is a widely used and reliable uronium salt-based reagent[3][4]. |
| PyBOP/DIPEA | This compound (2-4 eq.), PyBOP (2-4 eq.), DIPEA (4-8 eq.) | 1-4 hours | High | Low | Similar in performance to HBTU, offering rapid and efficient coupling with minimal risk of racemization[5]. Byproducts are generally considered less hazardous than those from its predecessor, BOP[5]. |
Experimental Protocols
The following protocols provide a detailed methodology for the esterification of this compound to a hydroxyl-functionalized resin (e.g., Wang resin) using the compared coupling reagents.
Protocol 1: DIC/DMAP Mediated Esterification
This method is a classical and cost-effective approach for loading Fmoc-amino acids and linkers onto hydroxymethyl resins.[1][6]
-
Resin Swelling: Swell the Wang resin (1 eq.) in dichloromethane (DCM) or a 9:1 (v/v) mixture of DCM and N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Preparation: In a separate vessel, dissolve this compound (2 eq.) in a minimal amount of DMF. In another vessel, dissolve 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in DMF.
-
Coupling Reaction: Add the this compound solution to the swollen resin. Subsequently, add N,N'-diisopropylcarbodiimide (DIC) (2 eq.) to the resin suspension, followed by the DMAP solution.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a loading determination.
-
Washing: After the desired loading is achieved, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and pyridine (2 eq.) in DCM for 30-60 minutes.[6][7]
-
Final Washing and Drying: Wash the resin as in step 5 and dry it under vacuum.
Protocol 2: HBTU/DIPEA Mediated Esterification
This protocol utilizes a uronium salt-based coupling reagent for a more rapid and efficient esterification.
-
Resin Swelling: Swell the Wang resin (1 eq.) in DMF for 30-60 minutes.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-3 hours.
-
Washing: Filter the resin and wash it thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional): Perform capping as described in Protocol 1, step 6.
-
Final Washing and Drying: Wash the resin as in Protocol 1, step 5 and dry it under vacuum.
Protocol 3: PyBOP/DIPEA Mediated Esterification
This method employs a phosphonium salt-based reagent, known for its high efficiency and low racemization potential.[5]
-
Resin Swelling: Swell the Wang resin (1 eq.) in DMF for 30-60 minutes.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.) to this solution to initiate activation.[5]
-
Coupling Reaction: Immediately add the activated solution to the swollen resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-3 hours.
-
Washing: Filter the resin and wash it with DMF (5x) and DCM (3x).
-
Capping (Optional): Perform capping as described in Protocol 1, step 6.
-
Final Washing and Drying: Wash the resin as in Protocol 1, step 5 and dry it under vacuum.
Visualization of the Esterification Workflow
The following diagram illustrates the central role of the coupling reagent in the esterification of this compound to a hydroxyl-functionalized resin.
Caption: General workflow for the esterification of this compound.
References
A Comparative Guide to Validating the Biological Activity of 4-Pal Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Pal modified peptides against other common alternatives, supported by experimental data and detailed validation protocols. The focus is on equipping researchers with the necessary information to assess the biological performance of these modified peptides effectively.
Introduction to 4-Pal Peptide Modification
Peptide-based therapeutics offer high specificity and potency but are often limited by poor stability and low bioavailability.[1] Chemical modifications are employed to overcome these limitations. Lipidation, the covalent attachment of a lipid moiety, is a key strategy to enhance a peptide's pharmacokinetic and pharmacodynamic properties.[2][3]
This guide focuses on "4-Pal" modified peptides, a form of palmitoylation. Palmitoylation involves attaching a 16-carbon palmitic acid chain to the peptide. This modification significantly increases the peptide's hydrophobicity, which can lead to improved membrane interaction, enhanced cellular uptake, and a longer plasma half-life through binding to serum albumin.[2][3] Validating the biological impact of this modification is a critical step in the development of novel peptide therapeutics.
Performance Comparison: 4-Pal (Lipidation) vs. Alternative Modifications
The decision to use a 4-Pal modification should be weighed against other strategies. The following table summarizes the general effects of different modifications on key peptide performance parameters.
| Modification Strategy | Primary Advantage(s) | Potential Drawback(s) | Effect on Half-Life | Effect on Cellular Uptake | Receptor Affinity |
| Unmodified Peptide | Simple synthesis, mimics native sequence. | Rapid degradation, poor cell penetration. | Very Short | Low | Baseline |
| 4-Pal (Palmitoylation) | Prolonged half-life (albumin binding), enhanced membrane interaction and cellular uptake.[3] | Potential for aggregation, reduced solubility in aqueous media.[4] | Significantly Increased[3] | Increased[2] | Can be enhanced or reduced |
| PEGylation | Increased hydrodynamic size, prolonged half-life, improved solubility. | Can decrease binding affinity (steric hindrance), potential for immunogenicity against PEG.[3] | Significantly Increased | Generally Decreased | Often Reduced |
| N-Methylation | Increased resistance to proteolysis, improved membrane permeability.[5] | Can alter conformation and disrupt necessary hydrogen bonds for receptor binding.[5] | Increased | Increased | Variable |
| Cyclization | Increased conformational rigidity, enhanced receptor binding affinity, improved stability.[5] | Synthesis can be complex, may reduce flexibility needed for function. | Increased | Variable | Often Increased |
| D-Amino Acid Substitution | Greatly increased stability against proteases.[4][6] | Can alter or abolish biological activity if the original stereochemistry is critical for binding.[6] | Significantly Increased | Unchanged or slightly increased | Variable |
Experimental Workflow for Validation
The validation of a modified peptide follows a structured workflow, from initial design to functional characterization. The following diagram illustrates a typical experimental pipeline.
Caption: A typical experimental workflow for validating modified peptides.
Key Experimental Protocols
Accurate validation relies on robust and standardized experimental protocols. Below are detailed methodologies for essential assays used to characterize the biological activity of 4-Pal modified peptides.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the peptide on cell metabolic activity, serving as an indicator of viability and proliferation.[7]
-
Materials :
-
96-well microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
-
-
Protocol :
-
Cell Seeding : Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Peptide Treatment : Prepare serial dilutions of the 4-Pal modified peptide in serum-free medium. Remove the old medium and add 100 µL of the peptide solutions to the wells. Include vehicle-only controls.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[7]
-
Solubilization : Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Plot absorbance against peptide concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Peptide-Protein Interaction (Fluorescence Polarization Assay)
This assay measures the binding affinity between the modified peptide and its target protein by monitoring changes in the rotation of a fluorescently labeled molecule upon binding.[7]
-
Materials :
-
Fluorescently labeled version of the peptide (or a known ligand)
-
Purified target protein
-
Assay buffer
-
Microplate (e.g., black, low-binding 384-well plate)
-
Microplate reader with polarization filters
-
-
Protocol :
-
Reagent Preparation : Prepare serial dilutions of the unlabeled 4-Pal modified peptide (as a competitor) and the target protein in assay buffer. Prepare a solution of the fluorescently labeled peptide at a constant, low nanomolar concentration.[7]
-
Assay Setup : In a microplate, add a fixed volume of the fluorescently labeled peptide to each well.
-
Protein and Competitor Addition : Add the target protein to the wells. Then, add serial dilutions of the unlabeled 4-Pal peptide. Include controls for minimum polarization (labeled peptide only) and maximum polarization (labeled peptide + saturating concentration of protein).
-
Incubation : Incubate the plate at room temperature, protected from light, to reach binding equilibrium (typically 15-60 minutes).
-
Measurement : Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis : Plot the change in polarization against the concentration of the unlabeled peptide to calculate the binding affinity (Kd) or inhibitory constant (Ki).
-
Peptide Stability in Biological Fluids (LC-MS Method)
This protocol assesses the peptide's half-life by measuring its degradation over time in matrices like human plasma or cell culture supernatants.[8]
-
Materials :
-
Human plasma or other biological fluid
-
4-Pal modified peptide
-
Precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Centrifuge, HPLC or UPLC system, Mass Spectrometer
-
-
Protocol :
-
Incubation : Spike a known concentration of the 4-Pal peptide into pre-warmed (37°C) human plasma.
-
Time-Point Sampling : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation : Immediately stop the degradation by adding 3 volumes of ice-cold precipitation solution to the aliquot. Vortex and centrifuge at high speed to pellet the precipitated proteins.[8]
-
Sample Analysis : Transfer the supernatant to an autosampler vial for LC-MS analysis. Quantify the amount of remaining intact peptide by measuring the area under the curve for its specific mass-to-charge ratio.
-
Data Analysis : Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to determine the peptide's half-life (T½).
-
Modulated Signaling Pathways
Modified peptides often exert their effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for interpreting functional data. Many therapeutic peptides target G-Protein Coupled Receptors (GPCRs), which trigger a cascade of downstream events.
Caption: A simplified GPCR signaling cascade modulated by a peptide agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Fmoc-4-Pal-OH: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Fmoc-4-Pal-OH (N-α-Fmoc-3-(4-pyridyl)-L-alanine) must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential logistical and safety information for the proper management of this compound waste, from initial handling to final disposal.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with specific physical and health hazards. Understanding these classifications is the first step in ensuring safe handling and disposal. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
| Hazard Category | GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation |
|
Data sourced from supplier Safety Data Sheets (SDS).
Standard Operating Procedure for Disposal
Follow this detailed protocol for the safe segregation, labeling, and disposal of this compound waste. This procedure applies to the pure solid compound as well as materials contaminated with it.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal Protocol:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Solid waste (e.g., unused reagent, contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Container Selection:
-
Use a dedicated, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container with a screw-on cap is recommended.
-
The container must be in good condition, free from leaks or cracks.
-
-
Waste Accumulation:
-
Place all chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials (triple-rinsed), into the designated waste container.
-
For the disposal of the pure chemical, sweep up the solid using non-sparking tools and place it into the container. Avoid creating dust.
-
Keep the waste container closed at all times except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound" or "Fmoc-3-(4-pyridyl)-L-alanine." Do not use abbreviations.
-
Indicate the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through a licensed hazardous waste handler in accordance with local, state, and federal regulations.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can maintain a safe working environment, ensure regulatory compliance, and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and your material's Safety Data Sheet (SDS) for the most comprehensive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
